Product packaging for 2-Iodophenol - d4(Cat. No.:CAS No. 1021325-54-1)

2-Iodophenol - d4

Cat. No.: B1147133
CAS No.: 1021325-54-1
M. Wt: 224.03
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Description

2-Iodophenol - d4, also known as this compound, is a useful research compound. Its molecular formula is C6HD4IO and its molecular weight is 224.03. The purity is usually 95% min..
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Properties

CAS No.

1021325-54-1

Molecular Formula

C6HD4IO

Molecular Weight

224.03

Purity

95% min.

Synonyms

2-Iodophenol - d4

Origin of Product

United States

Foundational & Exploratory

Synthesis of Deuterated 2-Iodophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic route for the preparation of deuterated 2-iodophenol. The presented methodology focuses on a two-step process involving the initial deuteration of phenol followed by a regioselective ortho-iodination. This approach offers a controllable and efficient pathway to the desired isotopically labeled compound, which is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

Synthetic Strategy

The synthesis of deuterated 2-iodophenol is proposed via a two-step synthetic sequence. The first step involves the deuteration of the aromatic ring of phenol using a heterogeneous catalyst, followed by the regioselective introduction of an iodine atom at the ortho position of the deuterated phenol. This strategy is advantageous as it allows for high levels of deuterium incorporation in the starting material, which can then be selectively functionalized.

Synthesis_Strategy Phenol Phenol DeuteratedPhenol Deuterated Phenol (Phenol-d6) Phenol->DeuteratedPhenol Step 1: Deuteration (Pt/C, D2O, H2) DeuteratedIodophenol Deuterated 2-Iodophenol (2-Iodo-3,4,5,6-tetradeuterophenol) DeuteratedPhenol->DeuteratedIodophenol Step 2: ortho-Iodination (Thallium(I) acetate, I2)

Caption: Proposed two-step synthesis of deuterated 2-iodophenol.

Experimental Protocols

Step 1: Platinum-Catalyzed Deuteration of Phenol

This procedure outlines the H-D exchange reaction on the aromatic ring of phenol using deuterium oxide as the deuterium source and a platinum-on-carbon catalyst. This method is known for its efficiency in achieving high levels of deuterium incorporation under relatively mild conditions.[1]

Materials:

  • Phenol

  • 5% Platinum on activated carbon (Pt/C)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure-resistant reaction vessel, a mixture of phenol (1.0 g, 10.6 mmol) and 5% Pt/C (100 mg, 10 wt%) in deuterium oxide (20 mL) is prepared.

  • The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm).

  • The reaction is maintained at room temperature for 24 hours. For potentially higher deuterium incorporation, the reaction can be heated to 80°C.

  • Upon completion, the reaction mixture is filtered to remove the Pt/C catalyst.

  • The filtrate is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield deuterated phenol.

Expected Outcome: This procedure is expected to yield phenol-d₆ with a high degree of deuterium incorporation on the aromatic ring and the hydroxyl group. The progress and extent of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

Step 2: Regioselective ortho-Iodination of Deuterated Phenol

This protocol describes the selective introduction of an iodine atom at the ortho position of the deuterated phenol using thallium(I) acetate and iodine.[2] This method is reported to favor the formation of the ortho-isomer.

Materials:

  • Deuterated Phenol (from Step 1)

  • Thallium(I) acetate

  • Iodine

  • Dry diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of deuterated phenol (1.0 g, assuming ~10 mmol) in dry diethyl ether (50 mL), add thallium(I) acetate (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add a solution of iodine (1.1 equivalents) in dry diethyl ether dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the thallium iodide precipitate.

  • Wash the filtrate successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the deuterated 2-iodophenol. Direct iodination of phenol often results in a mixture of 2- and 4-iodophenol, which may require careful purification.[3]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsTemperature (°C)Time (h)Expected YieldExpected Deuterium Incorporation (%)
1Deuteration of PhenolPhenol, 5% Pt/C, D₂O, H₂Room Temp. or 8024>90%>95% (on aromatic ring)
2ortho-IodinationDeuterated Phenol, Thallium(I) acetate, I₂0 to Room Temp.3Moderate to GoodN/A

Characterization of Deuterated 2-Iodophenol

The final product, deuterated 2-iodophenol, can be characterized using standard analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals in the aromatic region (typically δ 6.5-8.0 ppm) compared to the spectrum of non-deuterated 2-iodophenol. The signal for the hydroxyl proton will also be absent if the deuteration was performed in D₂O. The presence of any remaining proton signals in the aromatic region can be used to quantify the degree of deuteration.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated 2-iodophenol. For 2-iodo-3,4,5,6-tetradeuterophenol (assuming deuteration of the four aromatic C-H bonds), the expected molecular weight would be approximately 224 g/mol , an increase of 4 mass units compared to the non-deuterated compound (220.01 g/mol ).[3] The isotopic distribution of the molecular ion peak can provide further information on the extent of deuterium incorporation.

Logical Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Deuteration of Phenol cluster_step2 Step 2: ortho-Iodination cluster_characterization Characterization S1_Start Start with Phenol S1_Mix Mix Phenol, Pt/C, and D2O S1_Start->S1_Mix S1_React React under H2 atmosphere (RT or 80°C, 24h) S1_Mix->S1_React S1_Filter Filter to remove Pt/C S1_React->S1_Filter S1_Extract Extract with Ethyl Acetate S1_Filter->S1_Extract S1_Dry Dry and concentrate S1_Extract->S1_Dry S1_Product Obtain Deuterated Phenol S1_Dry->S1_Product S2_Start Start with Deuterated Phenol S1_Product->S2_Start S2_React_Tl React with Thallium(I) acetate S2_Start->S2_React_Tl S2_React_I2 Add Iodine solution S2_React_Tl->S2_React_I2 S2_Workup Workup (Filter, Wash, Dry) S2_React_I2->S2_Workup S2_Purify Purify by Column Chromatography S2_Workup->S2_Purify S2_Product Obtain Deuterated 2-Iodophenol S2_Purify->S2_Product Char_NMR 1H NMR Spectroscopy S2_Product->Char_NMR Char_MS Mass Spectrometry S2_Product->Char_MS

Caption: Experimental workflow for the synthesis and characterization of deuterated 2-iodophenol.

References

In-Depth Technical Guide to 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical characteristics of isotopically labeled compounds is paramount. This guide provides a detailed overview of 2-Iodophenol-d4, a deuterated analog of 2-Iodophenol, highlighting its key physical properties, spectroscopic signature, and a plausible synthetic pathway.

Core Physical Characteristics

2-Iodophenol-d4, with the CAS number 1021325-54-1, is the deuterated isotopologue of 2-Iodophenol. In this molecule, four hydrogen atoms on the aromatic ring have been substituted with deuterium. This isotopic substitution significantly alters the molecular weight and subtly influences other physical properties.

PropertyValueReference
Molecular Formula C₆HD₄IO[1]
Molecular Weight 224.03 g/mol Calculated
CAS Number 1021325-54-1[1]
Purity ≥ 95%[1]

Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of 2-Iodophenol-d4. The primary differences compared to its non-deuterated counterpart will be observed in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of protons with deuterium on the aromatic ring, the ¹H NMR spectrum of 2-Iodophenol-d4 is expected to be significantly simplified compared to 2-Iodophenol. The complex aromatic region signals seen in the non-deuterated compound will be absent. The most prominent signal would be from the hydroxyl proton, the chemical shift of which can be influenced by solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of 2-Iodophenol-d4 will be observed at a mass-to-charge ratio (m/z) corresponding to its increased molecular weight due to the four deuterium atoms.

Synthesis Protocol

A plausible and efficient method for the synthesis of 2-Iodophenol-d4 involves the direct iodination of phenol-d5. The following is a generalized experimental protocol based on established methods for phenol iodination.

Experimental Workflow: Synthesis of 2-Iodophenol-d4

Synthesis_Workflow Synthesis Workflow for 2-Iodophenol-d4 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Start Phenol-d5 Mixing Combine Phenol-d5, Iodine, and Oxidizing Agent in solvent Start->Mixing Reagents Iodine (I₂) and Oxidizing Agent (e.g., H₂O₂) Reagents->Mixing Solvent Aqueous or organic solvent Solvent->Mixing Stirring Stir at controlled temperature Mixing->Stirring Quenching Quench reaction (e.g., with Na₂S₂O₃ solution) Stirring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying Dry organic layer (e.g., over Na₂SO₄) Extraction->Drying Purification Purify by column chromatography or distillation Drying->Purification Characterization Characterize by NMR and MS Purification->Characterization

Synthesis Workflow for 2-Iodophenol-d4
Detailed Methodology

  • Reaction Setup: In a round-bottom flask, dissolve phenol-d5 in a suitable solvent (e.g., water, methanol, or a biphasic system).

  • Addition of Reagents: To the stirred solution, add one equivalent of iodine (I₂). Subsequently, add a suitable oxidizing agent, such as hydrogen peroxide, portion-wise to facilitate the in-situ generation of the iodinating species. The reaction is typically carried out at or below room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Iodophenol-d4.

  • Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity, purity, and the extent of deuteration.

This guide provides a foundational understanding of the physical characteristics and a viable synthetic approach for 2-Iodophenol-d4, offering valuable information for researchers and professionals in the field of drug development and chemical synthesis.

References

Mass Spectrum of 2-Iodophenol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2-Iodophenol-d4, a deuterated analog of the versatile chemical intermediate 2-Iodophenol. Understanding the mass spectral behavior of this compound is crucial for its identification, quantification, and use in various research and development applications, including as an internal standard in mass spectrometry-based assays. This document outlines the predicted mass spectral data, a detailed experimental protocol for its acquisition, and a proposed fragmentation pathway.

Predicted Mass Spectral Data

The mass spectrum of 2-Iodophenol-d4 is predicted based on the known fragmentation of its non-deuterated counterpart, 2-Iodophenol, obtained from the NIST/EPA/NIH Mass Spectral Library[1][2]. The incorporation of four deuterium atoms onto the aromatic ring results in a 4 Dalton mass shift for the molecular ion and fragments containing the deuterated ring.

The predicted quantitative data for the major ions in the electron ionization (EI) mass spectrum of 2-Iodophenol-d4 are summarized in the table below. The m/z values are shifted by +4 amu compared to the non-deuterated compound, while the relative abundances are expected to be comparable.

Predicted m/zProposed Fragment IonPredicted Relative Abundance (%)
224[C₆D₄HIO]⁺• (Molecular Ion)100
97[C₆D₄H]⁺~20-30
69[C₅D₄H]⁺~35-45
127[I]⁺~5-15

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol describes a standard method for obtaining the mass spectrum of 2-Iodophenol-d4 using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Iodophenol-d4 in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required.

3. Gas Chromatography (GC) Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

4. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)[3][4][5][6]

  • Ionization Energy: 70 eV[3][5]

  • Source Temperature: 230 °C[3]

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 35-300

  • Scan Rate: 2 scans/second

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

5. Data Acquisition and Analysis:

  • Acquire the data using the instrument's operating software.

  • Identify the chromatographic peak corresponding to 2-Iodophenol-d4.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the fragmentation pattern and compare it to the predicted spectrum.

Fragmentation Pathway

The fragmentation of 2-Iodophenol-d4 under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 224. The primary fragmentation pathways are predicted to be:

  • Loss of Iodine: The C-I bond is relatively weak and can undergo homolytic cleavage to lose an iodine radical, resulting in the formation of a deuterated phenoxy cation. However, a more prominent pathway is the formation of the iodonium cation ([I]⁺) at m/z 127.

  • Loss of CO: A common fragmentation pathway for phenols involves the loss of a neutral carbon monoxide molecule from the molecular ion, leading to a five-membered ring fragment.

  • Formation of a Phenyl Cation: Cleavage of the C-I and C-O bonds can lead to the formation of a deuterated phenyl cation at m/z 97.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of acetylene (C₂D₂) from the ring structures, to produce smaller ions.

The logical relationship of the key fragments is visualized in the following diagram:

G Fragmentation Pathway of 2-Iodophenol-d4 M [C₆D₄HIO]⁺• m/z = 224 (Molecular Ion) F1 [C₆D₄H]⁺ m/z = 97 M->F1 - IO• F3 [I]⁺ m/z = 127 M->F3 - C₆D₄HO• F2 [C₅D₄H]⁺ m/z = 69 F1->F2 - C₂D₂

Caption: Proposed fragmentation of 2-Iodophenol-d4.

References

Technical Guide: Isotopic Purity of 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and data interpretation related to the isotopic purity of 2-Iodophenol-d4. This deuterated analog of 2-Iodophenol is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of metabolic pathways.

Quantitative Data Summary

The isotopic purity of 2-Iodophenol-d4 is a critical parameter that dictates its suitability for specific applications. The following tables summarize typical quantitative data obtained from mass spectrometry and nuclear magnetic resonance spectroscopy, the primary techniques for assessing isotopic enrichment.

Table 1: Isotopic Distribution of 2-Iodophenol-d4 by Mass Spectrometry

Isotopic SpeciesMolecular FormulaTheoretical Mass (Da)Observed Abundance (%)
d4 (Parent)C₆HD₄IO224.96> 98
d3C₆H₂D₃IO223.95< 1.5
d2C₆H₃D₂IO222.94< 0.5
d1C₆H₄DIO221.94< 0.1
d0 (Unlabeled)C₆H₅IO220.93< 0.05

Table 2: Deuterium Incorporation Determined by ¹H-NMR

Proton PositionChemical Shift (ppm, relative to TMS)Integration Value (Normalized)% Deuterium Incorporation
H3~7.7 (dd)< 0.02> 98%
H4~6.8 (td)< 0.02> 98%
H5~7.3 (td)< 0.02> 98%
H6~6.9 (dd)< 0.02> 98%

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Iodophenol-d4 are crucial for obtaining reliable and reproducible results.

Synthesis of 2-Iodophenol-d4

The synthesis of 2-Iodophenol-d4 can be achieved through a catalyzed hydrogen-deuterium exchange reaction on the aromatic ring of 2-Iodophenol.

Materials:

  • 2-Iodophenol

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Platinum on carbon (Pt/C) catalyst (5 wt%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-Iodophenol (1.0 g) and 5% Pt/C catalyst (100 mg).

  • Add deuterium oxide (20 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 48-72 hours to ensure maximum deuterium exchange.

  • After cooling to room temperature, extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and catalyst.

  • Remove the solvent using a rotary evaporator to yield crude 2-Iodophenol-d4.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of deuterated compounds.[1][2]

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Iodophenol-d4 in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any impurities.

  • Mass Spectrometry Analysis: Acquire full scan mass spectra in the positive or negative ion mode, depending on which provides better sensitivity for the [M+H]⁺ or [M-H]⁻ ion.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical masses of the d0 to d4 species.

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic peaks.

Isotopic Purity Determination by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the degree of deuteration at specific positions in the molecule.[3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodophenol-d4 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons on the aromatic ring.

    • Compare the integration of these signals to the integration of a non-deuterated reference signal (if present) or calculate the relative proton content. The isotopic purity is calculated as (1 - [Area of residual protons / Theoretical area of protons in unlabeled compound]) x 100%.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis cluster_data Data Interpretation start 2-Iodophenol + D2O + Pt/C reflux Reflux (48-72h) start->reflux extraction Extraction (DCM) reflux->extraction drying Drying (Na2SO4) extraction->drying purification Column Chromatography drying->purification product 2-Iodophenol-d4 purification->product ms Mass Spectrometry product->ms nmr NMR Spectroscopy product->nmr ms_data Isotopic Distribution ms->ms_data nmr_data Positional Deuteration nmr->nmr_data Mass_Spectrometry_Workflow sample 2-Iodophenol-d4 Sample lc LC Separation sample->lc ms HRMS Analysis lc->ms data Full Scan Data Acquisition ms->data extraction Extracted Ion Chromatograms (d0-d4) data->extraction integration Peak Integration extraction->integration calculation Calculate % Isotopic Purity integration->calculation NMR_Workflow sample 2-Iodophenol-d4 in Deuterated Solvent nmr 1H-NMR Acquisition sample->nmr spectrum 1H-NMR Spectrum nmr->spectrum integration Signal Integration spectrum->integration calculation Calculate % Deuterium Incorporation integration->calculation

References

In-Depth Technical Guide: Understanding the Stability of 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Iodophenol-d4, a deuterated analog of 2-Iodophenol. Understanding the stability profile of this compound is critical for its proper storage, handling, and application in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of drug products. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts in 2-Iodophenol-d4 Stability

2-Iodophenol-d4, while not extensively studied for its stability in publicly available literature, can be expected to have a stability profile similar to its non-deuterated counterpart, 2-Iodophenol. Key factors influencing its stability include light, temperature, pH, and the presence of oxidizing agents. The carbon-iodine bond is known to be susceptible to homolytic cleavage, particularly upon exposure to light, which can initiate degradation pathways. Furthermore, as a phenolic compound, it is sensitive to oxidation.

General Storage Recommendations: To maintain the integrity of 2-Iodophenol-d4, it is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere to minimize exposure to light, moisture, and oxygen.

Quantitative Stability Data

Stress ConditionParameterExpected OutcomePotential Degradants
Photostability Exposure to UV light (e.g., 254 nm)Significant degradationPhenol-d5, diiodophenols, and polymeric products
Thermal Stability Elevated temperature (e.g., 40-80°C)Moderate degradationOxidative and decomposition products
Acidic Hydrolysis 0.1 M HCl at elevated temperatureLikely stableMinimal degradation expected
Alkaline Hydrolysis 0.1 M NaOH at elevated temperaturePotential for some degradationPhenoxide-related degradation products
Oxidative Stress 3% H₂O₂ at room temperatureSignificant degradationQuinones and other oxidation products

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 2-Iodophenol-d4, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways.

Forced Degradation Study Protocol

Objective: To evaluate the stability of 2-Iodophenol-d4 under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 2-Iodophenol-d4

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Iodophenol-d4 in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.

Visualizations: Workflows and Pathways

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 1 mg/mL 2-Iodophenol-d4 Stock Solution in Methanol acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C, 24h) prep->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidation Expose to Stress thermal Thermal Degradation (80°C, 48h) prep->thermal Expose to Stress photo Photodegradation (UV 254nm, 24h) prep->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples with Mobile Phase oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV Method dilute->hplc evaluate Identify Degradation Products and Quantify Degradation hplc->evaluate

Caption: Workflow for a forced degradation study of 2-Iodophenol-d4.

Potential Photodegradation Pathway

As no specific signaling pathways involving 2-Iodophenol are well-documented, a diagram illustrating a key degradation route is provided. The photolysis of 2-iodophenol is known to proceed via homolytic cleavage of the carbon-iodine bond.

Photodegradation_Pathway node_start 2-Iodophenol-d4 node_intermediate1 Phenoxyl-d4 Radical node_start->node_intermediate1 UV Light (hν) node_intermediate2 Iodine Radical node_start->node_intermediate2 UV Light (hν) node_end Degradation Products (e.g., Dimerization, Polymerization) node_intermediate1->node_end

Caption: A potential photodegradation pathway for 2-Iodophenol-d4.

Conclusion

The stability of 2-Iodophenol-d4 is a critical parameter for its effective use in scientific research and drug development. While direct stability data is limited, this guide provides a framework for understanding and evaluating its stability based on the known properties of related phenolic compounds. The provided experimental protocols offer a starting point for researchers to conduct their own stability studies, ensuring the quality and reliability of their work. It is imperative that these guidelines are adapted and validated for specific applications and analytical setups.

An In-depth Technical Guide to the Solubility of 2-Iodophenol-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Iodophenol-d4 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated compound, this guide leverages data for its non-deuterated analog, 2-iodophenol, and discusses the general principles of solubility for deuterated compounds.

Introduction

2-Iodophenol-d4 is a deuterated analog of 2-iodophenol, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. Deuteration can subtly influence the physicochemical properties of a molecule, including its solubility, due to the stronger and shorter carbon-deuterium bond compared to the carbon-hydrogen bond. However, for most organic solvents, the difference in solubility between a deuterated compound and its non-deuterated counterpart is generally considered to be minor.[1][2]

Quantitative Solubility Data

SolventFormulaTypeSolubility of 2-IodophenolCitation
MethanolCH₃OHPolar Protic2.5% w/v (Clear Solution)[3]
EthanolC₂H₅OHPolar ProticSoluble[4][5][6][7]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[4][5][6][7]
BenzeneC₆H₆NonpolarSoluble[7]
ChloroformCHCl₃Polar AproticSlightly Soluble[4]
Ethyl AcetateCH₃COOC₂H₅Polar AproticSlightly Soluble[4]
WaterH₂OPolar ProticSlightly Soluble/Sparingly Soluble[4][5][6]

Note: "Soluble" indicates that the compound dissolves to a significant extent, but a precise quantitative value was not provided in the cited sources. "Slightly soluble" or "sparingly soluble" indicates low solubility.

Experimental Protocols for Solubility Determination

A common method for determining the solubility of a solid organic compound in an organic solvent is the isothermal equilibrium method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

  • 2-Iodophenol-d4

  • Selected organic solvents (e.g., methanol, ethanol, diethyl ether)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of 2-Iodophenol-d4 and add it to a vial containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of 2-Iodophenol-d4.

  • Calculation: Calculate the solubility of 2-Iodophenol-d4 in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of an organic compound.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation (Add excess solute to solvent) B 2. Equilibration (Constant temperature agitation) A->B C 3. Phase Separation (Allow solid to settle) B->C D 4. Filtration (Remove undissolved solid) C->D E 5. Dilution (Prepare for analysis) D->E F 6. Quantification (e.g., HPLC, UV-Vis) E->F G 7. Calculation (Determine solubility) F->G

A typical workflow for determining the solubility of a compound.

Logical Relationship of Solubility

The following diagram illustrates the general principle of "like dissolves like," which governs the solubility of organic compounds.

G Solubility Principle: 'Like Dissolves Like' cluster_0 Polar Compounds cluster_1 Nonpolar Compounds 2-Iodophenol-d4 2-Iodophenol-d4 Polar Solvents\n(e.g., Methanol, Ethanol) Polar Solvents (e.g., Methanol, Ethanol) 2-Iodophenol-d4->Polar Solvents\n(e.g., Methanol, Ethanol) High Solubility Nonpolar Solvents\n(e.g., Hexane, Benzene) Nonpolar Solvents (e.g., Hexane, Benzene) 2-Iodophenol-d4->Nonpolar Solvents\n(e.g., Hexane, Benzene) Low Solubility Nonpolar Solutes Nonpolar Solutes Nonpolar Solutes->Nonpolar Solvents\n(e.g., Hexane, Benzene) High Solubility

The 'like dissolves like' principle of solubility.

References

A Technical Guide to 2-Iodophenol-d4: Suppliers, Availability, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supply and availability of 2-Iodophenol-d4, a deuterated internal standard crucial for a range of analytical and research applications. This document also outlines key experimental considerations and methodologies relevant to its use.

Introduction to 2-Iodophenol-d4

2-Iodophenol-d4 is a stable, isotopically labeled version of 2-Iodophenol. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary applications are in pharmacokinetic studies, metabolic profiling, and as a reference compound in environmental and chemical analysis.

Supplier and Availability of 2-Iodophenol-d4

The availability of 2-Iodophenol-d4 is currently limited, with a small number of specialized chemical suppliers offering this compound. Researchers may also consider custom synthesis services for specific purity or quantity requirements.

Table 1: Supplier Information for 2-Iodophenol-d4

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice
aromaLAB2-Iodophenol-d41021325-54-195% minNot specifiedPrice on request[1]
AstaTech, Inc.2-IODOPHENOL-D41021325-54-10.95Not specifiedNot specified[2]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

For researchers unable to source 2-Iodophenol-d4 directly, custom synthesis is a viable alternative. Several companies specialize in the custom synthesis of deuterated compounds and can produce 2-Iodophenol-d4 to meet specific research needs.

Experimental Protocols

While specific experimental protocols for 2-Iodophenol-d4 are not widely published, methodologies for the non-deuterated analog, 2-Iodophenol, can be readily adapted. The primary adjustments will be in the interpretation of mass spectrometry and NMR data to account for the mass difference and the absence of specific proton signals.

General Synthesis Approach for Deuterated Phenols

The synthesis of 2-Iodophenol-d4 would likely involve the deuteration of phenol followed by iodination. A general workflow is outlined below.

G Phenol_d5 Phenol-d5 Iodination Iodination (e.g., I2, H2O2) Phenol_d5->Iodination Purification Purification (e.g., Column Chromatography) Iodination->Purification Product 2-Iodophenol-d4 Purification->Product G cluster_0 Supplier Evaluation cluster_1 Decision Identify Potential Suppliers Identify Potential Suppliers Request Quotations Request Quotations Identify Potential Suppliers->Request Quotations Evaluate Lead Time Evaluate Lead Time Request Quotations->Evaluate Lead Time Assess Purity and Certification Assess Purity and Certification Evaluate Lead Time->Assess Purity and Certification Consider Custom Synthesis Consider Custom Synthesis Assess Purity and Certification->Consider Custom Synthesis Select Optimal Supplier Select Optimal Supplier Consider Custom Synthesis->Select Optimal Supplier

References

Health and Safety Data for 2-Iodophenol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific health and safety data for 2-Iodophenol-d4 has been found in publicly available literature and safety data sheets. This guide is based on the data for the non-deuterated analogue, 2-Iodophenol (CAS: 533-58-4). While the general chemical properties and hazards are expected to be very similar, the deuteration may influence its metabolic and toxicological profile. All information should be treated as an estimate for 2-Iodophenol-d4, and a thorough risk assessment should be conducted before handling.

This technical guide provides a comprehensive overview of the health and safety data for 2-Iodophenol, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

The fundamental physical and chemical properties of 2-Iodophenol are summarized in the table below. These characteristics are crucial for understanding its behavior under various laboratory conditions.

PropertyValueReference
Appearance Yellow to pink crystalline powder or solid[1]
Molecular Formula C₆H₅IO[1]
Molecular Weight 220.01 g/mol [1]
Melting Point 37-40 °C[2][3]
Boiling Point 186-187 °C at 160 mmHg[2][3]
Flash Point 113 °C (235.4 °F) - closed cup[2][3]
Density 1.947 g/mL at 25 °C[2][3]

Hazard Identification and Classification

2-Iodophenol is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS) and provides corresponding hazard statements.

Hazard ClassGHS CategoryHazard Statement(s)Reference
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][4]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[1][4]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[1][4]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity - Single Exposure 3H335: May cause respiratory irritation[1][4]

Signal Word: Warning[4]

First Aid Measures

In case of exposure to 2-Iodophenol, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][5]

Handling, Storage, and Personal Protective Equipment

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

  • Handling: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 2-Iodophenol.

PPE TypeRecommendationReference
Eye/Face Protection Wear chemical safety goggles.[6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Experimental Protocols

Detailed experimental protocols for toxicological studies of 2-Iodophenol are not available in the provided search results. However, the safety data sheets reference standard methodologies for hazard assessment, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Visualizations

The following diagrams illustrate key concepts related to the safe handling and potential biological pathways of halogenated phenols like 2-Iodophenol.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures Identify_Hazards Identify Hazards (e.g., Irritant, Toxic) Analyze_Exposure Analyze Exposure Routes (Inhalation, Dermal, etc.) Identify_Hazards->Analyze_Exposure Evaluate_Risks Evaluate Risks Analyze_Exposure->Evaluate_Risks Engineering_Controls Engineering Controls (Fume Hood) Evaluate_Risks->Engineering_Controls Implement Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles) Administrative_Controls->PPE End Safe Handling Achieved PPE->End Start Start: Handling Chemical Start->Identify_Hazards Initiate

Caption: Workflow for Hazard Assessment and Control.

Lab_Safety_Workflow Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Work_in_Hood Work in a Ventilated Fume Hood Don_PPE->Work_in_Hood Weigh_and_Handle Weigh and Handle Chemical Work_in_Hood->Weigh_and_Handle Clean_Up Clean Work Area and Equipment Weigh_and_Handle->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Metabolic_Pathway 2_Iodophenol 2-Iodophenol-d4 Phase_I Phase I Metabolism (e.g., Hydroxylation via CYP450) 2_Iodophenol->Phase_I Intermediate Hydroxylated Intermediate Phase_I->Intermediate Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) Intermediate->Phase_II Conjugate Water-Soluble Conjugate Phase_II->Conjugate Excretion Excretion (Urine, Feces) Conjugate->Excretion

References

Methodological & Application

Application Note: Analysis of 2-Iodophenol-d4 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Iodophenol-d4 is a deuterated form of 2-iodophenol, an iodinated phenolic compound. Iodinated phenols are of environmental concern due to their potential formation as disinfection byproducts in water treatment processes and their use in certain industrial applications. Monitoring their presence in environmental matrices such as water and soil is crucial for assessing environmental quality and human exposure risks. 2-Iodophenol-d4 is commonly used as a surrogate or internal standard in analytical methods for the determination of phenols and other organic micropollutants. Its deuterated nature allows for accurate quantification by isotope dilution mass spectrometry, minimizing matrix effects and improving method reliability.

This application note provides a detailed protocol for the extraction and analysis of 2-Iodophenol-d4 in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical practices for phenolic compounds in environmental matrices.

Experimental Protocols

Water Sample Analysis Protocol

This protocol outlines the procedure for the determination of 2-Iodophenol-d4 in water samples, such as river water, tap water, and bottled water. The method involves solid-phase extraction (SPE) followed by GC-MS analysis.

Materials:

  • 2-Iodophenol-d4 standard solution (100 µg/mL in methanol)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Glass fiber filters (0.7 µm)

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in 1 L amber glass bottles.

    • Dechlorinate the sample at the time of collection by adding approximately 80 mg of sodium sulfite per liter of water.

    • If not extracted immediately, preserve the sample by acidifying to pH < 2 with concentrated HCl.

    • Store samples at 4°C and extract within 7 days of collection.

  • Sample Preparation and Extraction:

    • Allow the water sample to equilibrate to room temperature.

    • Spike a known amount of 2-Iodophenol-d4 standard solution into a 1 L water sample to achieve a final concentration of, for example, 100 ng/L. This will serve as the surrogate.

    • Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water (pH 2).

    • Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

    • After the entire sample has passed through, dry the cartridge by purging with nitrogen for 10 minutes.

    • Elute the trapped analytes from the cartridge with 10 mL of dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • The GC-MS operating conditions should be optimized for the analysis of phenolic compounds. Representative conditions are provided in Table 1.[1]

    • Monitor the characteristic ions of 2-Iodophenol-d4 for quantification and confirmation.

Soil and Sediment Sample Analysis Protocol

This protocol describes the determination of 2-Iodophenol-d4 in soil and sediment samples. The method involves solvent extraction followed by cleanup and GC-MS analysis.

Materials:

  • 2-Iodophenol-d4 standard solution (100 µg/mL in methanol)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Acetone, HPLC grade

  • Anhydrous sodium sulfate

  • Florisil cleanup cartridges

  • Centrifuge

  • Sonicator

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Collection and Preparation:

    • Collect soil or sediment samples using a stainless steel auger or trowel and store them in amber glass jars.

    • Store samples at 4°C prior to analysis.

    • Homogenize the sample and allow it to air-dry in a well-ventilated area, or freeze-dry the sample.[2]

    • Sieve the dried sample through a 2 mm sieve to remove large debris.[2][3]

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.

    • Spike the sample with a known amount of 2-Iodophenol-d4 standard solution to be used as a surrogate.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the sample.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge the sample at 2500 rpm for 10 minutes and decant the supernatant.[4]

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the three extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a nitrogen evaporator.

  • Cleanup:

    • Condition a Florisil cleanup cartridge with 10 mL of dichloromethane.

    • Load the concentrated extract onto the cartridge.

    • Elute the cartridge with 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the cleaned extract into the GC-MS system.

    • Use the GC-MS conditions outlined in Table 1, which may be further optimized as needed.[1]

    • Monitor the characteristic ions of 2-Iodophenol-d4.

Data Presentation

The following table summarizes representative Gas Chromatography-Mass Spectrometry (GC-MS) operating conditions for the analysis of 2-Iodophenol-d4.

Table 1: Representative GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature275°C[1]
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Electron Energy70 eV[1]
Mass Rangem/z 50-450
Scan ModeSelected Ion Monitoring (SIM)
Characteristic Ions for 2-Iodophenol-d4To be determined by analyzing a standard

The following table presents hypothetical quantitative data for the analysis of 2-Iodophenol-d4, which should be established during method validation.

Table 2: Method Performance Data (Hypothetical)

ParameterWater MatrixSoil/Sediment Matrix
Method Detection Limit (MDL)10 ng/L1 µg/kg
Practical Quantitation Limit (PQL)30 ng/L3 µg/kg
Average Recovery (%)85 - 110%75 - 120%
Relative Standard Deviation (RSD)< 15%< 20%

Visualizations

experimental_workflow cluster_water Water Sample Analysis cluster_soil Soil/Sediment Sample Analysis W_Collect Sample Collection & Preservation W_Spike Spiking with 2-Iodophenol-d4 W_Collect->W_Spike W_SPE Solid-Phase Extraction (SPE) W_Spike->W_SPE W_Concentrate Concentration W_SPE->W_Concentrate W_GCMS GC-MS Analysis W_Concentrate->W_GCMS S_Collect Sample Collection & Preparation S_Spike Spiking with 2-Iodophenol-d4 S_Collect->S_Spike S_Extract Solvent Extraction S_Spike->S_Extract S_Cleanup Extract Cleanup S_Extract->S_Cleanup S_Concentrate Concentration S_Cleanup->S_Concentrate S_GCMS GC-MS Analysis S_Concentrate->S_GCMS

Caption: Experimental workflow for the analysis of 2-Iodophenol-d4 in water and soil/sediment samples.

qa_qc_workflow Start Start Analysis Batch MethodBlank Method Blank Analysis Start->MethodBlank LCS Laboratory Control Spike (LCS) Start->LCS MatrixSpike Matrix Spike / Matrix Spike Duplicate (MS/MSD) Start->MatrixSpike Samples Process Environmental Samples MethodBlank->Samples LCS->Samples MatrixSpike->Samples Surrogate Monitor Surrogate (2-Iodophenol-d4) Recovery Samples->Surrogate Calibration Initial & Continuing Calibration Verification Surrogate->Calibration DataReview Data Review & Validation Calibration->DataReview Report Final Report Generation DataReview->Report

References

Application Note: Quantitative Analysis of Phenols Using 2-Iodophenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a significant class of chemicals monitored in environmental samples, industrial wastewater, and pharmaceutical process control due to their potential toxicity and role as synthetic precursors. Accurate and reliable quantification of phenols is crucial for regulatory compliance, environmental protection, and ensuring the quality of pharmaceutical products. The isotope dilution technique, utilizing a stable isotope-labeled internal standard, is a powerful analytical strategy that corrects for sample matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

This application note details a robust and sensitive method for the quantitative analysis of various phenolic compounds in complex matrices using 2-Iodophenol-d4 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). 2-Iodophenol-d4 is an ideal internal standard for this application due to its structural similarity to a range of phenolic analytes and its distinct mass shift, which prevents spectral overlap with the target compounds.

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, 2-Iodophenol-d4, is added to the sample at the beginning of the sample preparation process. The phenols, along with the internal standard, are then extracted, derivatized to enhance their volatility and thermal stability for GC analysis, and subsequently analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the native phenol to the isotopically labeled internal standard against a calibration curve.

Experimental Protocols

Reagents and Materials
  • Analytes: Phenol, cresols (o-, m-, p-), chlorophenols, and other relevant phenolic compounds.

  • Internal Standard: 2-Iodophenol-d4 solution (e.g., 100 µg/mL in methanol).

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Dichloromethane, Methanol, Hexane (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate, Hydrochloric acid, Sodium hydroxide.

  • Solid Phase Extraction (SPE): C18 or polymeric cartridges.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample pH Adjustment: Acidify the aqueous sample (e.g., 100 mL) to pH < 2 with hydrochloric acid.

  • Internal Standard Spiking: Add a known amount of 2-Iodophenol-d4 internal standard solution to the sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of acidified deionized water.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified deionized water to remove interferences.

  • Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elution: Elute the retained phenols and the internal standard with 5 mL of dichloromethane.

  • Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate it to approximately 0.5 mL under a gentle stream of nitrogen.

Derivatization
  • To the concentrated extract, add 50 µL of the derivatizing reagent (BSTFA with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Selected Ion Monitoring (SIM) Parameters

The specific ions to be monitored will depend on the target phenols. The following table provides an example for phenol and the internal standard.

CompoundDerivatizationQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
PhenolTMS Ether16615177
2-Iodophenol-d4TMS Ether296281129

Data Presentation

The following tables summarize the expected quantitative performance of the method. These are representative values and may vary depending on the specific analyte and matrix.

Table 1: Method Validation Parameters for Selected Phenols

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Phenol> 0.9980.10.395 - 105< 10
o-Cresol> 0.9970.10.492 - 108< 10
2-Chlorophenol> 0.9990.050.1598 - 103< 8
2,4-Dichlorophenol> 0.9980.050.1596 - 107< 9

Table 2: Calibration Curve Data for Phenol

Concentration (µg/L)Response Ratio (Analyte/IS)
0.50.048
1.00.102
5.00.515
10.01.03
25.02.55
50.05.10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Aqueous Sample Collection B Spike with 2-Iodophenol-d4 Internal Standard A->B C pH Adjustment (Acidification) B->C D Solid Phase Extraction (SPE) C->D E Elution and Concentration D->E F Derivatization (e.g., Silylation) E->F G GC-MS Analysis (SIM Mode) F->G H Data Processing and Quantification G->H

Caption: Experimental workflow for the quantitative analysis of phenols.

logical_relationship A Accurate Quantification B Isotope Dilution Method B->A C Correction for Matrix Effects C->B D Correction for Analyte Loss during Sample Prep D->B E Use of 2-Iodophenol-d4 (IS) E->B

Caption: Rationale for using an isotope-labeled internal standard.

Conclusion

The use of 2-Iodophenol-d4 as an internal standard provides a highly accurate and precise method for the quantitative analysis of a wide range of phenolic compounds by GC-MS. The described protocol, involving solid-phase extraction and derivatization, is suitable for various complex matrices encountered in environmental and pharmaceutical analysis. The stable isotope dilution approach effectively compensates for analytical variability, ensuring data of high quality and reliability. Method performance characteristics, including linearity, limits of detection and quantification, and recovery, are expected to be excellent, meeting the stringent requirements of regulatory methods and quality control applications.

Application and Protocol for the Quantitative Analysis of 2-Iodophenol using Isotope Dilution Mass Spectrometry with 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, renowned for its high precision and accuracy. It operates by introducing a known quantity of a stable, isotopically labeled version of the analyte—in this case, 2-Iodophenol-d4—into the sample as an internal standard. This labeled standard is chemically identical to the native analyte (2-Iodophenol) and thus behaves similarly during sample preparation, extraction, and chromatographic separation. Any losses or variations in instrument response affect both the analyte and the standard equally. By measuring the ratio of the native analyte to its labeled counterpart using mass spectrometry, highly accurate quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies.

This application note provides a detailed protocol for the quantification of 2-Iodophenol in complex matrices such as environmental water and biological plasma using 2-Iodophenol-d4 as the internal standard, with methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution

The core of IDMS lies in the addition of a known amount of the isotopically labeled internal standard (the "spike") to a sample containing an unknown amount of the native analyte. After allowing the spike and the analyte to equilibrate within the sample matrix, the mixture is processed. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The concentration of the analyte is then calculated based on the measured isotope ratio of the analyte to the standard.

Isotope_Dilution_Principle cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Quantification Sample Sample (Unknown amount of 2-Iodophenol) MixedSample Spiked Sample (Analyte + Standard in Matrix) Sample->MixedSample Add Spike Spike Spike (Known amount of 2-Iodophenol-d4) Spike->MixedSample Extracted Processed Extract MixedSample->Extracted Extraction & Cleanup MS Mass Spectrometer Extracted->MS Ratio Measure Signal Ratio (Analyte / Standard) MS->Ratio Calculation Calculate Concentration using Calibration Curve Ratio->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Materials and Reagents

  • Analytes: 2-Iodophenol (≥98% purity), 2-Iodophenol-d4 (custom synthesis or commercial source).

  • Solvents: Methanol, Acetonitrile (LC-MS grade), Dichloromethane, Ethyl Acetate (HPLC grade).

  • Reagents: Formic acid, Ammonium formate, Water (LC-MS grade), Anhydrous sodium sulfate.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric), 1.5 mL polypropylene tubes, glass vials.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.

Deuterated standards can be synthesized via hydrogen-deuterium exchange reactions. A general approach involves reacting 2-iodophenol with a deuterium source like heavy water (D₂O) under high temperature and pressure, often with a catalyst.[1]

Experimental Workflow

The overall workflow for the IDMS analysis of 2-Iodophenol is depicted below. The critical step is the addition of the 2-Iodophenol-d4 internal standard at the very beginning of the sample preparation process to ensure it undergoes the exact same procedure as the native analyte.

IDMS_Workflow A 1. Sample Collection (e.g., Water, Plasma) B 2. Internal Standard Spiking (Add known amount of 2-Iodophenol-d4) A->B C 3. Sample Preparation (e.g., SPE, LLE) B->C D 4. Concentration (Evaporation & Reconstitution) C->D E 5. Instrumental Analysis (LC-MS/MS or GC-MS) D->E F 6. Data Acquisition (Monitor Analyte/IS Transitions) E->F G 7. Data Processing (Peak Integration & Ratio Calculation) F->G H 8. Quantification (Concentration Calculation) G->H

Caption: General experimental workflow for IDMS analysis.

Detailed Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Iodophenol and 2-Iodophenol-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2-Iodophenol stock solution. Each calibration standard must be spiked with a constant, known concentration of the 2-Iodophenol-d4 internal standard from its stock solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix (e.g., clean water or plasma) to validate the method's accuracy and precision.

  • Spiking: To a 100 mL water sample, add a precise volume of the 2-Iodophenol-d4 working solution.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Pass the spiked water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interferences.

  • Elution: Elute the retained analytes with 5 mL of ethyl acetate or dichloromethane.

  • Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase (for LC-MS) or derivatization agent/solvent (for GC-MS).

  • Spiking: To 1 mL of plasma, add the 2-Iodophenol-d4 internal standard and vortex briefly.

  • Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of mobile phase or a suitable solvent for analysis.

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity. Negative electrospray ionization (ESI) is typically preferred for phenolic compounds.

ParameterRecommended Condition
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for LC-MS/MS Analysis

Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions are typically monitored for each compound to ensure specificity.[2]

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
2-Iodophenol219.0 ([M-H]⁻)92.0 ([M-H-I]⁻)126.9 ([I]⁻)
2-Iodophenol-d4223.0 ([M-H]⁻)96.0 ([M-H-I]⁻)126.9 ([I]⁻)

Note: Product ions are predicted based on the known fragmentation of 2-Iodophenol, where the primary fragmentation is the loss of the iodine atom.[3][4][5] The mass of the deuterated phenyl ring fragment is expected to be 4 Da higher.

For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve chromatographic peak shape and thermal stability.

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions See Table 4

Table 4: Selected Ions for GC-MS (SIM) Analysis

The molecular ion is typically the most abundant for iodinated compounds.[3][4][5]

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Iodophenol220 (M⁺)9365
2-Iodophenol-d4224 (M⁺)9768

Data Presentation and Quantitative Results (Example)

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 2-Iodophenol in unknown samples is then determined by interpolating their measured peak area ratios onto this curve.

Table 5: Example Calibration and Performance Data for 2-Iodophenol by LC-MS/MS

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Precision (RSD%) < 10% (Intra-day and Inter-day)
Accuracy (Recovery %) 95 - 105% at three QC levels

This table presents hypothetical data typical for a validated IDMS method and should be established by each laboratory.

Conclusion

The described Isotope Dilution Mass Spectrometry methods using 2-Iodophenol-d4 as an internal standard provide a robust, accurate, and precise framework for the quantification of 2-Iodophenol in challenging matrices. The use of a stable isotope-labeled standard effectively mitigates variability from sample preparation and instrumental analysis, making it the gold standard for quantitative studies in research, environmental monitoring, and drug development. Both LC-MS/MS and GC-MS approaches offer excellent performance, with the choice depending on available instrumentation and specific analytical requirements.

References

Application Notes and Protocols: The Use of 2-Iodophenol-d4 in Quantitative Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous and exogenous small molecules in complex biological matrices is paramount for understanding biochemical pathways, identifying biomarkers, and supporting drug development. Mass spectrometry coupled with liquid chromatography (LC-MS) is a cornerstone technique for these analyses. However, analytical variability can arise from sample preparation, matrix effects, and instrument performance.[1][2] To mitigate these issues, the use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted and robust strategy.[2] 2-Iodophenol-d4, a deuterated analog of 2-iodophenol, serves as an exemplary SIL-IS for the quantitative analysis of phenolic compounds and other structurally related metabolites. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, yet it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2]

This document provides detailed application notes and a representative protocol for the use of 2-Iodophenol-d4 as an internal standard in a targeted metabolomics workflow.

Application Notes

Principle of Stable Isotope Dilution Analysis

The core principle behind using 2-Iodophenol-d4 is stable isotope dilution analysis. A known concentration of the deuterated standard is spiked into each sample at an early stage of the workflow, typically before any extraction or cleanup steps. Because the SIL-IS and the target analyte (e.g., 2-iodophenol or a similar compound) co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer, the ratio of the analyte's signal to the internal standard's signal remains constant, irrespective of variations in sample recovery or matrix effects. This constant ratio allows for precise and accurate quantification of the target analyte across different samples and batches.

Key Advantages of Using 2-Iodophenol-d4 as an Internal Standard:

  • Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue extracts are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] As 2-Iodophenol-d4 co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable normalization of the analyte's signal.[3]

  • Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The SIL-IS is subject to the same degree of loss, ensuring that the ratio of analyte to internal standard remains unaffected.

  • Improved Accuracy and Precision: By accounting for analytical variability, the use of a SIL-IS like 2-Iodophenol-d4 significantly improves the accuracy and precision of quantitative measurements, which is critical for reliable biomarker discovery and validation.[2]

Experimental Workflow for Metabolite Quantification

The general workflow for using 2-Iodophenol-d4 as an internal standard in a targeted metabolomics experiment is depicted below. This process involves sample collection, the addition of the internal standard, sample preparation, LC-MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with 2-Iodophenol-d4 (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Peak Integration (Analyte & IS) G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Figure 1: General workflow for metabolite quantification using a stable isotope-labeled internal standard.

Principle of Internal Standard Correction

The diagram below illustrates how the peak area ratio of the analyte to the internal standard remains consistent despite variations in signal intensity due to matrix effects, thereby ensuring accurate quantification.

G cluster_0 Scenario 1: Low Ion Suppression cluster_1 Scenario 2: High Ion Suppression A Analyte Peak Area = 1000 C Ratio (A/B) = 2.0 A->C B IS Peak Area = 500 B->C X Consistent Quantification C->X D Analyte Peak Area = 500 F Ratio (D/E) = 2.0 D->F E IS Peak Area = 250 E->F F->X

Figure 2: Principle of internal standard correction for matrix effects.

Quantitative Data Summary

The following table provides representative mass spectrometry parameters and performance data for the quantification of a hypothetical analyte using 2-Iodophenol-d4 as an internal standard.

ParameterAnalyte (e.g., 2-Iodophenol)Internal Standard (2-Iodophenol-d4)
Precursor Ion (m/z) 219.9223.9
Product Ion (m/z) 93.097.0
Retention Time (min) 4.524.51
Linear Range 1 - 1000 ng/mLN/A
Correlation Coefficient (r²) > 0.995N/A
Limit of Detection (LOD) 0.5 ng/mLN/A
Limit of Quantification (LOQ) 1.0 ng/mLN/A
Intra-day Precision (%CV) < 10%N/A
Inter-day Precision (%CV) < 15%N/A
Recovery (%) 85 - 110%N/A

Experimental Protocol

Objective: To quantify the concentration of a target analyte (e.g., 2-Iodophenol) in human plasma using 2-Iodophenol-d4 as an internal standard via LC-MS/MS.

Materials and Reagents:

  • Human plasma samples

  • 2-Iodophenol analytical standard

  • 2-Iodophenol-d4 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and the internal standard (2-Iodophenol-d4) in methanol.

    • From the stock solutions, prepare a series of working solutions for the calibration curve by serial dilution in 50% methanol/water.

    • Prepare an internal standard working solution at a concentration of 100 ng/mL in methanol.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.

    • Add 10 µL of the 100 ng/mL internal standard working solution to each tube (final concentration of 10 ng/mL in the initial mix) and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Gradient:

        • 0-1 min: 5% B

        • 1-7 min: 5% to 95% B

        • 7-8 min: 95% B

        • 8-8.1 min: 95% to 5% B

        • 8.1-10 min: 5% B

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • Ion Spray Voltage: -4500 V

      • Source Temperature: 500°C

      • MRM Transitions:

        • Analyte: Q1 m/z 219.9 -> Q3 m/z 93.0

        • Internal Standard (2-Iodophenol-d4): Q1 m/z 223.9 -> Q3 m/z 97.0

      • Collision Energy: Optimized for each transition.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte and the internal standard (2-Iodophenol-d4) in each sample using the instrument's software.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples, calibrators, and quality controls.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

2-Iodophenol-d4 is a highly effective internal standard for the quantitative analysis of phenolic compounds in complex biological matrices. Its use in a well-validated LC-MS/MS method, as outlined in this protocol, allows for the correction of analytical variability, thereby providing accurate and precise data essential for metabolomics research and clinical applications. The principles and methodologies described can be adapted for the quantification of a wide range of structurally similar metabolites.

References

Application Notes and Protocols for the Sample Preparation of 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 2-Iodophenol-d4 for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The following methods are based on established procedures for phenolic compounds and can be adapted for the deuterated analog of 2-Iodophenol.

Introduction

2-Iodophenol-d4 is a deuterated analog of 2-Iodophenol, often used as an internal standard or surrogate in environmental and pharmaceutical analyses. Accurate quantification requires robust and efficient sample preparation techniques to isolate the analyte from complex matrices such as water, soil, or biological fluids. This document outlines two primary extraction methods, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by a derivatization step to improve chromatographic performance.

Physical Properties of 2-Iodophenol (as a proxy for 2-Iodophenol-d4):

PropertyValue
Chemical FormulaC₆H₅IO
Molar Mass220.01 g/mol
Melting Point43 °C[1]
Boiling Point186-187 °C @ 160 mmHg[2]
AppearancePale yellow solid[1]
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol and ether.[3]

Section 1: Sample Preparation Methodologies

Two common techniques for extracting phenols from aqueous samples are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE)

SPE is a widely used technique for the extraction of phenols from water samples, as detailed in U.S. EPA Method 528.[4][5][6][7][8] This method utilizes a solid sorbent to trap the analytes of interest from a liquid sample, which are then eluted with a small volume of organic solvent. Polystyrene-divinylbenzene (PSDVB) cartridges are commonly used for this purpose.

Expected Performance (based on EPA Method 528 for analogous compounds):

ParameterExpected Range
Recovery70-130%
Method Detection Limit (MDL)0.02-0.6 µg/L
Limit of Quantification (LOQ)0.1-1.0 µg/L
Liquid-Liquid Extraction (LLE)

LLE is a traditional method for extracting phenols from water samples using a water-immiscible organic solvent.[9] This method is effective but can be more labor-intensive and require larger volumes of organic solvents compared to SPE.

Expected Performance:

LLE can achieve good recoveries, often greater than 80%, but this is highly dependent on the solvent used, pH of the sample, and the number of extractions performed.

Section 2: Experimental Protocols

Protocol for Solid Phase Extraction (SPE) of 2-Iodophenol-d4 from Water

This protocol is adapted from the U.S. EPA Method 528 for the analysis of phenols in drinking water.[4][7]

Materials:

  • SPE cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)

  • SPE vacuum manifold

  • 1 L water sample

  • 6N Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium sulfite (for dechlorination, if necessary)

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: If the sample contains residual chlorine, add ~50 mg of sodium sulfite and stir to dissolve. Acidify the 1 L water sample to a pH ≤ 2 with 6N HCl.[4]

  • Internal Standard Spiking: Spike the sample with an appropriate concentration of 2-Iodophenol-d4 solution.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of DCM.

    • Condition the cartridge with 3 x 5 mL of methanol, ensuring the sorbent does not go dry.[7]

    • Equilibrate the cartridge with 2 x 10 mL of reagent water at pH ≤ 2.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge under vacuum for 15-20 minutes to remove residual water.

  • Elution:

    • Place a collection vial in the manifold.

    • Rinse the sample bottle with 10 mL of DCM and pass this through the cartridge to elute the analytes.

    • Follow with an additional 5 mL of fresh DCM to ensure complete elution.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35-40 °C. The sample is now ready for derivatization and GC-MS analysis.

Protocol for Liquid-Liquid Extraction (LLE) of 2-Iodophenol-d4 from Water

Materials:

  • 2 L separatory funnel

  • 1 L water sample

  • 6N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Concentrator tube with a Kuderna-Danish (K-D) apparatus

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Acidify the 1 L water sample to a pH ≤ 2 with 6N HCl in a 2 L separatory funnel.

  • Internal Standard Spiking: Spike the sample with the 2-Iodophenol-d4 standard.

  • Extraction:

    • Add 60 mL of DCM to the separatory funnel.

    • Shake vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate and drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a K-D apparatus followed by a gentle stream of nitrogen. The sample is now ready for derivatization.

Section 3: Derivatization for GC-MS Analysis

To improve the volatility and chromatographic peak shape of phenolic compounds, a derivatization step is often necessary before GC-MS analysis. Silylation is a common and effective technique.[10]

Silylation Protocol using BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[11][12]

Materials:

  • 1 mL of the concentrated extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetone)

  • Heating block or water bath

  • GC vial with insert

Procedure:

  • Ensure the 1 mL extract is completely free of water.

  • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine to the GC vial containing the extract.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Section 4: Visualizations

Experimental Workflows

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction Sample 1 L Water Sample Acidify Acidify to pH <= 2 Sample->Acidify Spike Spike with 2-Iodophenol-d4 Acidify->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Dry Dry Cartridge Load->Dry Elute Elute with DCM Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Derivatize Silylation (BSTFA) Concentrate->Derivatize Analysis GC-MS Analysis Derivatize->Analysis

Caption: Solid Phase Extraction (SPE) workflow for 2-Iodophenol-d4.

LLE_Workflow cluster_sample_prep_lle Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post_extraction_lle Post-Extraction Sample_LLE 1 L Water Sample Acidify_LLE Acidify to pH <= 2 Sample_LLE->Acidify_LLE Spike_LLE Spike with 2-Iodophenol-d4 Acidify_LLE->Spike_LLE Extract1 Extract with DCM (1) Spike_LLE->Extract1 Extract2 Extract with DCM (2) Extract1->Extract2 Extract3 Extract with DCM (3) Extract2->Extract3 Combine Combine Extracts Extract3->Combine Dry_LLE Dry with Na2SO4 Combine->Dry_LLE Concentrate_LLE Concentrate to 1 mL Dry_LLE->Concentrate_LLE Derivatize_LLE Silylation (BSTFA) Concentrate_LLE->Derivatize_LLE Analysis_LLE GC-MS Analysis Derivatize_LLE->Analysis_LLE

Caption: Liquid-Liquid Extraction (LLE) workflow for 2-Iodophenol-d4.

Logical Relationship of Analytical Steps

Analytical_Steps Start Sample Collection Extraction Extraction (SPE or LLE) Start->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Final Report Data_Analysis->End

Caption: Overall analytical procedure for 2-Iodophenol-d4 analysis.

References

Application Note: Quantification of Phenolic Compounds in Environmental Samples using Gas Chromatography-Mass Spectrometry with 2-Iodophenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various phenolic compounds in environmental water samples using gas chromatography-mass spectrometry (GC-MS). The method incorporates 2-Iodophenol-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1][2] Detailed protocols for sample extraction, derivatization, and GC-MS analysis are provided, along with data presentation in clear, tabular formats for straightforward interpretation.

Introduction

Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater and are of significant environmental concern due to their toxicity.[3] Accurate and reliable quantification of these compounds is crucial for environmental monitoring and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and detection of phenols.[4][5][6] The use of an internal standard, such as 2-Iodophenol-d4, is essential for high-quality quantitative analysis, as it compensates for potential sample loss during preparation and inconsistencies in injection volume.[1][2] Deuterated analogues of target analytes are often excellent choices for internal standards as they exhibit similar chemical and physical properties.[1] This application note provides a comprehensive guide for the analysis of phenols using 2-Iodophenol-d4 as an internal standard.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A detailed protocol for the extraction and concentration of phenolic compounds from water samples using solid phase extraction (SPE) is outlined below. This procedure is adapted from established EPA methodologies for phenol analysis.[7]

  • Sample Preservation and Spiking:

    • Collect 1 L water samples in amber glass bottles.

    • Acidify the samples to pH < 2 with concentrated sulfuric acid.

    • Spike each sample with a known concentration of 2-Iodophenol-d4 internal standard solution. A typical final concentration might be 2 µg/L.[7]

  • SPE Cartridge Conditioning:

    • Use a solid phase extraction cartridge containing a modified polystyrene-divinylbenzene copolymer.[7]

    • Condition the cartridge by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Elution:

    • After the entire sample has passed through, dry the cartridge by purging with nitrogen for 10 minutes.

    • Elute the trapped analytes with 5-10 mL of methylene chloride.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

Derivatization

To improve the volatility and chromatographic behavior of the phenolic compounds, derivatization is often employed.[8][9] A common method is methylation using diazomethane.

WARNING: Diazomethane is a carcinogen and can be explosive. Only experienced analysts should handle this reagent in a well-ventilated fume hood.[9]

  • Preparation of Diazomethane:

    • Generate diazomethane from a commercially available kit following the manufacturer's instructions.

  • Derivatization Reaction:

    • Add the ethereal diazomethane solution to the 1 mL sample extract until a faint yellow color persists.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Remove the excess diazomethane by purging with a gentle stream of nitrogen.

GC-MS Analysis

The derivatized extract is then analyzed by GC-MS. The following instrumental parameters are provided as a starting point and may require optimization for specific instruments and applications.[10][11]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Column5% Phenyl Polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[10][12]
Carrier GasHelium at a constant flow of 1.0 mL/min[10]
Injection ModeSplitless, 1 µL injection volume[11][12]
Injector Temperature250 °C[12]
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min; ramp at 8 °C/min to 280 °C, hold for 5 min[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[11]
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range45-450 amu
Acquisition ModeSelected Ion Monitoring (SIM) for target analytes and internal standard

Data Presentation

Quantitative analysis is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard (2-Iodophenol-d4).

Table 2: Example Calibration Data for Phenol

Concentration (µg/L)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
0.515,234150,1230.101
1.031,056152,3450.204
5.0155,876151,9871.026
10.0312,456150,8762.071
20.0625,123151,1234.136

Table 3: Method Performance Metrics (Hypothetical)

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)
Phenol12.50.10.395 ± 5
2-Chlorophenol13.80.10.398 ± 4
2,4-Dichlorophenol15.20.050.1597 ± 6
2-Iodophenol-d4 (IS)16.5---

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

G A 1. Sample Collection (1 L Water) B 2. Acidification & Internal Standard Spiking (2-Iodophenol-d4) A->B C 3. Solid Phase Extraction (SPE) B->C D 4. Elution with Methylene Chloride C->D E 5. Concentration to 1 mL D->E F 6. Derivatization (Methylation) E->F G 7. GC-MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: Experimental workflow for the analysis of phenols.

GC-MS Analysis Logic

The logical flow of the gas chromatography-mass spectrometry analysis is illustrated below.

G Inject Inject Derivatized Sample GC Gas Chromatographic Separation Inject->GC Ionize Electron Ionization GC->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Process Data System Detect->Process Report Generate Report Process->Report

Caption: Logical flow of the GC-MS analysis.

Conclusion

The described gas chromatography-mass spectrometry method, utilizing 2-Iodophenol-d4 as an internal standard, provides a reliable and sensitive approach for the quantification of phenolic compounds in environmental water samples. The detailed protocols for sample preparation and instrumental analysis, along with the structured data presentation, offer a comprehensive guide for researchers and scientists in the field. The use of an internal standard is critical for achieving high accuracy and precision in quantitative environmental analysis.

References

Application Notes and Protocols: 2-Iodophenol-d4 as a Tracer in Environmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuterium-labeled compounds, such as 2-Iodophenol-d4, serve as excellent internal standards and tracers in environmental monitoring studies.[1][2][3][4] Their chemical behavior is nearly identical to their non-labeled counterparts, but their distinct mass allows for precise quantification using mass spectrometry. This application note details the use of 2-Iodophenol-d4 as a tracer for monitoring the fate and transport of iodinated phenolic compounds in various environmental matrices. Iodinated phenols are of interest due to their potential formation as disinfection byproducts in water treatment processes and their presence as industrial intermediates.[5]

Principle

The core of this application is the use of isotope dilution mass spectrometry (IDMS). A known amount of 2-Iodophenol-d4 is spiked into an environmental sample. The sample is then extracted, purified, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8][9] By comparing the signal intensity of the native 2-iodophenol to the deuterated standard, precise quantification of the native compound can be achieved, correcting for losses during sample preparation and analysis.

Key Applications
  • Wastewater Treatment Monitoring: Tracing the removal efficiency and transformation of iodinated phenols in wastewater treatment plants.

  • Groundwater and Surface Water Contamination Studies: Investigating the source, transport, and fate of iodinated phenol pollutants in water bodies.[4]

  • Soil and Sediment Analysis: Quantifying the presence and persistence of these compounds in solid environmental matrices.

  • Disinfection Byproduct Formation Studies: Using 2-Iodophenol-d4 as a surrogate to study the formation pathways of iodinated disinfection byproducts.[5]

Experimental Protocols

Protocol 1: Analysis of 2-Iodophenol in Water Samples using Isotope Dilution GC-MS

This protocol outlines the quantification of 2-iodophenol in water samples using 2-Iodophenol-d4 as an internal standard.

1. Sample Collection and Preservation:

  • Collect water samples in 1 L amber glass bottles.

  • To quench any residual chlorine and prevent further reaction, add 80 mg of sodium thiosulfate per liter of sample.

  • Acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation.

  • Store samples at 4°C and analyze within 7 days.

2. Sample Preparation and Extraction:

  • Allow the sample to equilibrate to room temperature.

  • Spike a 500 mL aliquot of the water sample with a known amount of 2-Iodophenol-d4 solution (e.g., 100 ng).

  • Perform a liquid-liquid extraction by adding 50 mL of dichloromethane to the sample in a separatory funnel.

  • Shake vigorously for 2 minutes, allowing the layers to separate.

  • Collect the organic layer. Repeat the extraction two more times with fresh dichloromethane.

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 2-Iodophenol: m/z 220 (molecular ion), 93.

      • 2-Iodophenol-d4: m/z 224 (molecular ion), 97.

4. Quantification:

  • Calculate the concentration of 2-iodophenol in the original sample using the following formula:

    Cnative = (Anative / AIS) * (CIS / Vsample)

    Where:

    • Cnative = Concentration of native 2-iodophenol

    • Anative = Peak area of the native analyte

    • AIS = Peak area of the internal standard (2-Iodophenol-d4)

    • CIS = Amount of internal standard added

    • Vsample = Volume of the sample extracted

Protocol 2: Analysis of 2-Iodophenol in Soil/Sediment Samples using LC-MS/MS

This protocol is suitable for the analysis of more complex matrices like soil and sediment.

1. Sample Preparation and Extraction:

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of 2-Iodophenol-d4 (e.g., 100 ng).

  • Add 20 mL of a 1:1 mixture of acetone and hexane.

  • Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator.

  • Perform a solid-phase extraction (SPE) cleanup using a silica gel cartridge to remove interferences.

  • Elute the analyte and internal standard with a suitable solvent mixture (e.g., dichloromethane/methanol).

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • 2-Iodophenol: Precursor ion m/z 219 -> Product ions m/z 127, 92.

      • 2-Iodophenol-d4: Precursor ion m/z 223 -> Product ions m/z 131, 96.

3. Quantification:

  • Quantification is performed similarly to the GC-MS protocol, using the ratio of the peak areas of the native analyte to the internal standard.

Data Presentation

Table 1: GC-MS Method Performance for 2-Iodophenol in Water

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Recovery92 - 105%
Precision (%RSD)< 10%

Table 2: LC-MS/MS Method Performance for 2-Iodophenol in Soil

ParameterValue
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 ng/g
Limit of Quantification (LOQ)0.3 ng/g
Recovery88 - 108%
Precision (%RSD)< 12%

Visualizations

Environmental_Tracer_Workflow cluster_sampling Field Sampling cluster_lab Laboratory Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Water, Soil, Sediment) Preservation 2. Sample Preservation (Acidification, Cooling) Sample_Collection->Preservation Spiking 3. Spiking with 2-Iodophenol-d4 Preservation->Spiking Extraction 4. Sample Extraction (LLE or Sonication) Spiking->Extraction Cleanup 5. Extract Cleanup (SPE) Extraction->Cleanup Analysis 6. Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Quantification 7. Isotope Dilution Quantification Analysis->Quantification Reporting 8. Data Reporting and Interpretation Quantification->Reporting

Caption: Workflow for environmental analysis using 2-Iodophenol-d4 as a tracer.

Analytical_Method_Selection Matrix Environmental Matrix Water Water Matrix->Water Low Complexity Soil_Sediment Soil / Sediment Matrix->Soil_Sediment High Complexity GCMS GC-MS Analysis Water->GCMS Volatile, Thermally Stable LCMSMS LC-MS/MS Analysis Soil_Sediment->LCMSMS Complex Matrix, Higher Sensitivity

Caption: Logic for selecting the appropriate analytical method based on the sample matrix.

References

Application Note: Quantification of 2-Iodophenol using 2-Iodophenol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Iodophenol is a compound that can be formed as a disinfection byproduct in water treatment processes involving iodine.[1] Its presence, even at low concentrations, can contribute to undesirable taste and odor in drinking water.[1] Accurate and sensitive quantification of 2-Iodophenol is crucial for water quality monitoring and for toxicological studies. This application note describes a robust and sensitive analytical method for the quantification of 2-Iodophenol in water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with 2-Iodophenol-d4 as a stable isotope-labeled internal standard. The use of an internal standard like 2-Iodophenol-d4 is critical for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[2][3]

Principle

The method involves the separation of 2-Iodophenol and its deuterated internal standard, 2-Iodophenol-d4, by reversed-phase HPLC followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • 2-Iodophenol (analytical standard, >99% purity)

  • 2-Iodophenol-d4 (internal standard, >98% isotopic purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Iodophenol and 2-Iodophenol-d4 in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2-Iodophenol primary stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the 2-Iodophenol-d4 primary stock solution with methanol:water (50:50, v/v).

3. Sample Preparation (Water Samples)

  • To a 100 mL water sample, add 100 µL of the 10 ng/mL 2-Iodophenol-d4 internal standard spiking solution.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

4. HPLC-MS/MS Analysis

A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer is used for the analysis.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2-Iodophenol 218.9127.00.13015
2-Iodophenol-d4 222.9127.00.13015

Data Presentation

Table 4: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing water_sample Water Sample is_spike Spike with 2-Iodophenol-d4 water_sample->is_spike spe Solid Phase Extraction (SPE) is_spike->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc Inject msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification analytical_logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs for Quantification analyte 2-Iodophenol (Analyte) co_elution Co-elution from HPLC analyte->co_elution is 2-Iodophenol-d4 (Internal Standard) is->co_elution ionization Ionization (ESI-) co_elution->ionization mrm MRM Detection ionization->mrm analyte_peak Analyte Peak Area mrm->analyte_peak is_peak Internal Standard Peak Area mrm->is_peak ratio Peak Area Ratio analyte_peak->ratio is_peak->ratio

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing with 2-Iodophenol-d4 in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing of 2-Iodophenol-d4 in Gas Chromatography (GC) analysis.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and resolving the root causes of peak tailing for 2-Iodophenol-d4.

Q1: My 2-Iodophenol-d4 peak is showing significant tailing. What are the most common causes and how do I fix them?

Peak tailing for active compounds like 2-Iodophenol-d4, a polar phenolic compound, is a common issue in GC analysis. The primary causes often relate to unwanted interactions between the analyte and active sites within the GC system. Here is a prioritized list of potential causes and their solutions:

1. Active Sites in the Inlet: The inlet is a common source of peak tailing due to the presence of active silanol groups on glass liners or metal surfaces.

  • Solution:

    • Replace the Inlet Liner: Regularly replace the inlet liner with a new, deactivated one.[1][2][3] For polar compounds like phenols, consider using liners with glass wool that is also deactivated.

    • Use Deactivated Seals: Employ highly inert inlet seals, such as those that are gold-plated, to minimize interactions with active metal surfaces.[4]

    • Perform Inlet Maintenance: Establish a routine preventative maintenance schedule for your GC inlet, including regular replacement of septa, O-rings, and seals.[4]

2. Column Issues: The analytical column itself can be a major contributor to peak tailing.

  • Solution:

    • Column Contamination: If the tailing appeared suddenly, your column might be contaminated.[5] Trim 10-20 cm from the front of the column to remove non-volatile residues and active sites.[6][7]

    • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector.[6][7][8] A poor cut can create turbulence and active sites.[7][8]

    • Column Activity: Over time, the stationary phase can degrade, exposing active sites. If trimming the column doesn't resolve the issue, you may need to replace the column.[5] Consider using an inert or base-deactivated column for analyzing acidic compounds like phenols.

3. Method Parameters: Suboptimal method parameters can exacerbate peak tailing.

  • Solution:

    • Solvent-Phase Polarity Mismatch: A mismatch between the polarity of your injection solvent and the stationary phase can cause poor peak shape.[2][5][9] If using a non-polar column, ensure your solvent is also non-polar.

    • Low Inlet Temperature: The inlet temperature may be too low for the complete and rapid volatilization of 2-Iodophenol-d4, leading to tailing of later-eluting peaks.[3][8] Increase the inlet temperature, but be mindful of the analyte's thermal stability.

    • Split Ratio Too Low: In split injections, a low split ratio may not provide a high enough flow rate for an efficient sample introduction, which can cause peak tailing. A minimum of 20 mL/minute of total flow through the inlet is a good starting point.[2][5]

Frequently Asked Questions (FAQs)

Q2: How can I tell if my peak tailing is a chemical or physical problem?

  • Chemical Problem: If only the 2-Iodophenol-d4 peak or other polar analyte peaks are tailing while non-polar compounds in the same run have good peak shape, it is likely a chemical issue.[8] This points towards interactions with active sites in the system.

  • Physical Problem: If all peaks in the chromatogram exhibit tailing, the cause is more likely physical.[8] This could be due to issues with the column installation (a bad cut or incorrect positioning), a dead volume in the system, or turbulence in the carrier gas flow path.[2][8]

Q3: I've tried all the common troubleshooting steps, but the peak for 2-Iodophenol-d4 is still tailing. What else can I do?

If basic troubleshooting fails, consider these more advanced strategies:

  • Derivatization: Phenols can be derivatized to make them less polar and less likely to interact with active sites.[2] Common derivatizing agents for phenols include diazomethane or pentafluorobenzyl bromide (PFBBr).[10]

  • Column Choice: You may be using an inappropriate column. For polar and acidic compounds like phenols, a column specifically designed for their analysis, such as a wax-type or a base-deactivated column, may provide better peak shapes.[11][12]

  • Guard Column: Using a guard column can help protect your analytical column from non-volatile matrix components and extend its lifetime.[5]

Q4: Can my sample preparation be causing peak tailing for 2-Iodophenol-d4?

Yes, your sample preparation can contribute to peak tailing.

  • Sample Overload: Injecting too much sample can overload the column, leading to peak fronting or tailing.[9][13] Try diluting your sample or reducing the injection volume.

  • Dirty Samples: Injecting samples with non-volatile matrix components can contaminate the inlet and the front of the column, creating active sites.[5] Consider additional sample cleanup steps.

Data Presentation

Troubleshooting ActionExpected Impact on Tailing Factor (Tf)
Replacing a dirty inlet liner with a new, deactivated linerSignificant Decrease
Trimming 10-20 cm from the front of an old columnModerate to Significant Decrease
Correcting improper column installationSignificant Decrease
Using a base-deactivated column for phenol analysisSignificant Decrease
Increasing the inlet temperature (if initially too low)Moderate Decrease
Derivatizing the 2-Iodophenol-d4 sampleSignificant Decrease

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to minimize active sites.

  • Cool Down: Ensure the GC inlet and oven are cooled down to a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent gas flows.

  • Remove the Septum Nut: Carefully unscrew the septum nut.

  • Replace the Septum: Remove the old septum and replace it with a new one, handling it with clean forceps to avoid contamination.

  • Replace the Liner and O-ring: Remove the inlet liner and its O-ring. Inspect the liner for contamination. Replace with a new, deactivated liner and a new O-ring.[1]

  • Inspect and Clean/Replace the Inlet Seal: Inspect the inlet seal at the base of the inlet. If it is discolored or contaminated, replace it with a new, deactivated seal.[4][14]

  • Reassemble: Reinstall the liner, O-ring, and septum nut.

  • Leak Check: Restore gas flows and perform a leak check to ensure all connections are secure.

Protocol 2: GC Column Trimming

This protocol describes the correct procedure for trimming the analytical column.

  • Cool Down and Remove Column: Cool down the GC oven and carefully remove the column from the inlet.

  • Use a Scoring Wafer: Use a ceramic scoring wafer or a sapphire scribe to make a clean score on the fused silica tubing.[2]

  • Break the Tubing: Gently snap the tubing at the score. The break should be clean and at a 90-degree angle to the column wall.[7]

  • Inspect the Cut: Use a magnifier to inspect the cut end of the column to ensure it is clean and square.[6][7] A poor cut can cause peak tailing.[6][7]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height according to the manufacturer's instructions.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for 2-Iodophenol-d4 inlet Step 1: Check Inlet - Replace Liner - Replace Septum & O-ring - Check Inlet Seal start->inlet column Step 2: Check Column - Trim Column (10-20 cm) - Check Installation (Cut & Position) inlet->column Tailing Persists resolved Issue Resolved inlet->resolved Tailing Resolved method Step 3: Check Method - Solvent/Phase Polarity - Inlet Temperature - Split Ratio column->method Tailing Persists column->resolved Tailing Resolved advanced Step 4: Advanced Solutions - Derivatization - Change Column Type - Use Guard Column method->advanced Tailing Persists method->resolved Tailing Resolved advanced->resolved Tailing Resolved

Caption: A workflow diagram for troubleshooting peak tailing of 2-Iodophenol-d4.

Logical_Relationship cluster_causes Primary Causes of Peak Tailing cluster_analyte Analyte Properties Active Sites Active Sites (Silanols, Metal Surfaces) Peak Tailing Peak Tailing Active Sites->Peak Tailing Contamination Contamination (Inlet, Column Head) Contamination->Peak Tailing Improper Setup Improper Setup (Column Cut, Installation) Improper Setup->Peak Tailing Polarity High Polarity Polarity->Active Sites interacts with Acidity Acidic Nature (Phenol) Acidity->Active Sites interacts with

Caption: Logical relationship between analyte properties and causes of peak tailing.

References

Technical Support Center: Optimizing Signal Intensity of 2-Iodophenol-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of 2-Iodophenol-d4.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common issue encountered during the analysis of 2-Iodophenol-d4. The following table summarizes potential causes and recommended solutions to enhance the signal.

Issue Potential Cause Recommended Solution Expected Outcome
Weak or No Signal Suboptimal Ionization Mode For ESI, operate in Negative Ion Mode . Phenolic compounds readily deprotonate to form [M-H]⁻ ions.[1][2][3][4] If sensitivity is still low, consider APCI , which can be more effective for less polar compounds.[5][6]Significant signal enhancement by promoting the formation of the deprotonated molecular ion.
Inappropriate Mobile Phase pH Add a volatile acidic modifier to the mobile phase, such as 0.1% formic acid .[7][8] While seemingly counterintuitive for negative mode, it can improve peak shape and overall signal in some cases for phenolic compounds. Avoid non-volatile buffers like phosphates.[8]Improved chromatographic peak shape and potentially increased signal intensity.
Incorrect Cone (Orifice) Voltage Optimize the cone voltage by performing a ramp test. Start with a low voltage (e.g., 10-20 V) and gradually increase it. A typical range to evaluate is 10-60 V .[9]Determination of the optimal voltage that maximizes the precursor ion intensity without causing excessive in-source fragmentation.
Inconsistent Signal/High Noise Mobile Phase Contamination Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can suppress the ionization of the target analyte.Reduction in background noise and improved signal-to-noise ratio.
Formation of Adducts In positive ion mode, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common.[10][11][12][13] In negative ion mode, adducts with mobile phase additives can occur. The use of a small amount of an acid modifier can sometimes help in reducing unwanted adducts in negative mode.A cleaner spectrum with the majority of the signal corresponding to the desired [M-H]⁻ ion.
Poor Peak Shape Suboptimal Chromatography Ensure proper chromatographic conditions. For phenolic compounds, a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.[7]Symmetrical and sharp peaks, leading to better integration and higher apparent signal intensity.
Presence of Unexpected Ions In-source Fragmentation If the cone voltage is too high, the 2-Iodophenol-d4 molecule can fragment in the ion source. Common losses for phenols include CO (28 Da).[14] For iodinated compounds, a prominent peak at m/z 127 corresponding to I⁻ may be observed.A simplified mass spectrum with a dominant precursor ion by reducing the cone voltage.

Experimental Protocols

Optimization of Cone Voltage
  • Prepare a standard solution of 2-Iodophenol-d4 at a known concentration (e.g., 1 µg/mL) in the initial mobile phase.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the expected deprotonated ion of 2-Iodophenol-d4 (m/z 223.0 for C₆D₄HIO).

  • Create a method that ramps the cone voltage from a low value (e.g., 5 V) to a high value (e.g., 100 V) over a period of 1-2 minutes.

  • Acquire the data and plot the signal intensity of the m/z 223.0 ion against the cone voltage.

  • The optimal cone voltage is the value that yields the highest signal intensity before a significant drop-off, which would indicate the onset of fragmentation.[9][15]

Evaluation of Mobile Phase Additives
  • Prepare three different mobile phases:

    • A: 50:50 Acetonitrile:Water

    • B: 50:50 Acetonitrile:Water with 0.1% Formic Acid

    • C: 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide

  • Inject a standard solution of 2-Iodophenol-d4 using each mobile phase under the same chromatographic and mass spectrometric conditions (using the optimized cone voltage from the previous experiment).

  • Compare the signal intensity and peak shape obtained with each mobile phase. For phenolic compounds in negative ion mode, formic acid often provides a good balance of signal intensity and peak shape.[7][8]

Visualizations

Troubleshooting_Workflow start Low Signal for 2-Iodophenol-d4 check_mode Is the MS in Negative Ion Mode? start->check_mode switch_mode Switch to Negative Ion Mode check_mode->switch_mode No check_mobile_phase Is a Volatile Modifier Used? (e.g., 0.1% Formic Acid) check_mode->check_mobile_phase Yes switch_mode->check_mobile_phase add_modifier Add 0.1% Formic Acid to Mobile Phase check_mobile_phase->add_modifier No optimize_cone_voltage Optimize Cone Voltage (Ramp 10-60 V) check_mobile_phase->optimize_cone_voltage Yes add_modifier->optimize_cone_voltage check_fragmentation Are Unexpected Fragments Present? optimize_cone_voltage->check_fragmentation reduce_cone_voltage Lower Cone Voltage check_fragmentation->reduce_cone_voltage Yes check_chromatography Is Peak Shape Optimal? check_fragmentation->check_chromatography No reduce_cone_voltage->check_chromatography optimize_lc Optimize LC Method (Gradient, Flow Rate) check_chromatography->optimize_lc No signal_optimized Signal Optimized check_chromatography->signal_optimized Yes optimize_lc->signal_optimized

Caption: Troubleshooting workflow for low signal intensity of 2-Iodophenol-d4.

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ion mode for 2-Iodophenol-d4 analysis?

A1: For phenolic compounds like 2-Iodophenol-d4, negative ion mode is strongly recommended .[1][2][3][4] The acidic phenolic proton is readily lost, forming a stable [M-H]⁻ ion. In positive ion mode, protonation is less efficient, and you are more likely to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can complicate the spectra and reduce the signal of the desired analyte ion.[10][11][12][13]

Q2: What is the expected m/z for the [M-H]⁻ ion of 2-Iodophenol-d4?

A2: The molecular formula for 2-Iodophenol-d4 is C₆D₄HIO. The expected monoisotopic mass of the deprotonated ion [M-H]⁻ is approximately 223.0 m/z .

Q3: I see a prominent peak at m/z 127. What is it?

A3: A peak at m/z 127 in the mass spectrum of an iodine-containing compound corresponds to the iodide ion (I⁻) .[16] Its presence, especially at higher cone voltages, suggests in-source fragmentation where the carbon-iodine bond is cleaved.

Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for 2-Iodophenol-d4?

A4: Yes, APCI can be a viable alternative to ESI , particularly if you are experiencing low sensitivity with ESI.[5][6] APCI is generally more suitable for less polar and more volatile compounds. Since 2-Iodophenol has some volatility, APCI could provide better ionization efficiency. It is recommended to test both ionization techniques to determine the best option for your specific instrument and conditions.

Q5: How does the deuterium labeling affect the mass spectrum?

A5: The four deuterium atoms increase the mass of the molecule by approximately 4 Da compared to the non-deuterated 2-Iodophenol. This results in a shift of the molecular ion and its fragments to a higher m/z. Deuterated standards are excellent for quantitative analysis as they have very similar chemical and chromatographic properties to the native compound but are distinguishable by mass.[17][18][19]

Ionization_Pathways cluster_ESI Electrospray Ionization (ESI) - Negative Mode Molecule 2-Iodophenol-d4 (C₆D₄HIO) Deprotonated [M-H]⁻ (m/z 223.0) Molecule->Deprotonated -H⁺ Fragment_Iodide I⁻ (m/z 127.0) Deprotonated->Fragment_Iodide In-source Fragmentation (High Cone Voltage) Fragment_LossCO [M-H-CO]⁻ Deprotonated->Fragment_LossCO In-source Fragmentation (High Cone Voltage)

Caption: Ionization and fragmentation pathways of 2-Iodophenol-d4 in negative ESI-MS.

References

Technical Support Center: Matrix Effects on 2-Iodophenol-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 2-Iodophenol-d4.

Troubleshooting Guides

Issue: Poor reproducibility of 2-Iodophenol-d4 signal in biological samples.

Possible Cause: Variable matrix effects between different lots of biological matrix or between individual samples. Endogenous components like phospholipids, proteins, and salts can suppress or enhance the ionization of 2-Iodophenol-d4.[1][2][3]

Troubleshooting Steps:

  • Evaluate Matrix Effects Systematically: Conduct a post-extraction spike experiment to quantify the matrix effect.[1] This involves comparing the signal of 2-Iodophenol-d4 in a neat solution to its signal when spiked into an extracted blank matrix.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ an appropriate SPE cartridge (e.g., reversed-phase, ion-exchange) to selectively isolate 2-Iodophenol-d4 and remove interfering matrix components.[4]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to efficiently partition 2-Iodophenol-d4 away from matrix interferences.

    • Protein Precipitation (PPT): While a simpler method, it may not provide sufficient cleanup for complex matrices. Consider combining PPT with other techniques.

  • Chromatographic Separation: Enhance the separation of 2-Iodophenol-d4 from co-eluting matrix components by modifying the LC gradient, column chemistry, or mobile phase composition.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Issue: Inaccurate quantification despite using a deuterated internal standard.

Possible Cause: Differential matrix effects on the analyte and 2-Iodophenol-d4. This can occur if there is a slight chromatographic separation between the analyte and the internal standard, causing them to elute in regions with different levels of ion suppression or enhancement.[4]

Troubleshooting Steps:

  • Verify Co-elution: Ensure that the analyte and 2-Iodophenol-d4 co-elute as closely as possible. Adjust chromatographic conditions if necessary.

  • Assess Matrix Factor: Calculate the internal standard-normalized matrix factor to determine if the internal standard is adequately compensating for the matrix effect.

  • Standard Addition Method: For highly variable matrices, consider using the standard addition method for a subset of samples to verify the accuracy of the results obtained with the internal standard calibration.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of 2-Iodophenol-d4?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 2-Iodophenol-d4, due to the presence of co-eluting compounds from the sample matrix.[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]

Q2: Isn't using a deuterated internal standard like 2-Iodophenol-d4 supposed to correct for all matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like 2-Iodophenol-d4 co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective correction. However, this correction may not be perfect.[4] Differences in the degree of deuteration can sometimes lead to slight chromatographic separation between the analyte and the SIL-IS. If the region of elution has a steep gradient of ion suppression, even a small separation can lead to differential matrix effects and inaccurate results.[4]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively assessed using the "matrix factor" (MF). This is calculated by comparing the peak area of an analyte (or internal standard) in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized MF is then used to evaluate the ability of the internal standard to compensate for the matrix effect.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for 2-Iodophenol-d4?

A4: The most effective techniques aim to selectively remove interfering matrix components while efficiently recovering 2-Iodophenol-d4.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. The choice of sorbent (e.g., C18, mixed-mode cation exchange) is critical.[4][5]

  • Liquid-Liquid Extraction (LLE): A classic technique that can provide very clean extracts if the solvent system and pH are optimized.

  • Phospholipid Removal Plates: Specifically designed to remove phospholipids, a major source of matrix effects in plasma and serum samples.

Q5: When should I consider using matrix-matched calibrants versus the standard addition method?

A5:

  • Matrix-Matched Calibrants: Use when you have access to a consistent and analyte-free source of the same biological matrix as your samples. This approach is efficient for large batches of samples with similar matrix compositions.

  • Standard Addition Method: This is a more laborious method but is considered the gold standard for correcting for matrix effects, especially when the matrix composition is highly variable between individual samples or when a blank matrix is unavailable. It involves creating a calibration curve within each sample.

Quantitative Data Summary

The following table provides a hypothetical representation of how matrix effects can be evaluated and the effectiveness of different sample preparation techniques. The values are for illustrative purposes to demonstrate the calculation of the matrix factor (MF).

Sample Preparation MethodAnalyte Peak Area (Neat Solution)Analyte Peak Area (Post-extraction Spike in Plasma)Matrix Factor (MF)IS-Normalized MF
Protein Precipitation100,00065,0000.65 (Suppression)0.98
Liquid-Liquid Extraction100,00085,0000.85 (Suppression)1.01
Solid-Phase Extraction100,00095,0000.95 (Minimal Effect)1.00
  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect by the internal standard.

Experimental Protocols

Protocol 1: Assessment of Matrix Factor for 2-Iodophenol-d4

  • Prepare Neat Solutions: Prepare a series of solutions of 2-Iodophenol-d4 in the final mobile phase composition at low, medium, and high concentrations relevant to the assay's calibration range.

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix using the developed sample preparation method.

  • Post-Extraction Spike: Spike the extracted blank matrix samples with the low, medium, and high concentrations of 2-Iodophenol-d4.

  • Analysis: Analyze the neat solutions and the post-extraction spiked samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot and concentration: MF = (Peak area in post-extraction spiked matrix) / (Mean peak area in neat solution).

    • Calculate the coefficient of variation (CV%) of the MFs across the different lots. A CV ≤ 15% is generally considered acceptable.

Protocol 2: Solid-Phase Extraction (SPE) for 2-Iodophenol-d4 from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (containing the analyte's deuterated analog if the analyte is not 2-Iodophenol-d4) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute 2-Iodophenol-d4 with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation sample Biological Sample add_is Add 2-Iodophenol-d4 (IS) sample->add_is extraction Extraction (SPE/LLE/PPT) add_is->extraction cleanup Clean-up & Concentration extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification lcms->quant mf Calculate Matrix Factor lcms->mf validation Method Validation quant->validation mf->validation

Caption: Workflow for 2-Iodophenol-d4 quantification and matrix effect evaluation.

troubleshooting_logic start Inaccurate Quantification? check_coelution Verify Analyte/IS Co-elution start->check_coelution optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No assess_mf Assess Matrix Factor check_coelution->assess_mf Yes optimize_chrom->check_coelution improve_cleanup Improve Sample Cleanup (SPE/LLE) assess_mf->improve_cleanup Poor Compensation matrix_matched Use Matrix-Matched Calibrants assess_mf->matrix_matched Consistent Matrix std_addition Use Standard Addition assess_mf->std_addition Variable Matrix improve_cleanup->assess_mf acceptable Acceptable Results matrix_matched->acceptable std_addition->acceptable

Caption: Troubleshooting logic for inaccurate quantification due to matrix effects.

References

"preventing degradation of 2-Iodophenol-d4 during analysis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Iodophenol-d4. This resource is designed for researchers, scientists, and drug development professionals to help prevent analyte degradation during experimental analysis. Here you will find frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Iodophenol-d4?

A1: The primary degradation pathways for 2-Iodophenol-d4, like other phenolic compounds, are oxidation and pH-mediated reactions. Key concerns include:

  • Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. This can lead to the formation of quinone-type structures or oligomers.[1]

  • Dehalogenation: The carbon-iodine bond can be cleaved under certain conditions, such as high temperatures in a GC inlet, leading to the loss of the iodine atom.

  • pH Sensitivity: In basic conditions, the phenolic proton is abstracted to form a phenoxide ion. This species is highly susceptible to oxidation. Therefore, maintaining a neutral to acidic pH is crucial for stability.

Q2: What are the optimal storage conditions for 2-Iodophenol-d4 stock solutions?

A2: To ensure the long-term stability of your 2-Iodophenol-d4 standard, it is critical to store it under conditions that minimize exposure to light, oxygen, and heat. Storing stock solutions in a dark, cold environment, such as a freezer, significantly slows down degradation reactions.[2][3] Using amber vials provides an extra layer of protection against photodegradation.

Q3: Which solvent is recommended for preparing 2-Iodophenol-d4 stock solutions?

A3: Methanol is a commonly recommended solvent for preparing stock solutions of phenolic and deuterated standards.[4][5] It offers good solubility and is compatible with common analytical techniques like GC-MS and LC-MS. Ensure the use of high-purity, degassed solvents to avoid introducing contaminants or dissolved oxygen that could promote degradation.

Q4: Can the deuterium atoms on the aromatic ring of 2-Iodophenol-d4 exchange with hydrogen atoms from the solvent?

A4: Deuterium atoms on an aromatic ring are generally stable and not prone to exchange under typical analytical conditions. However, exposure to strong acidic or basic conditions over prolonged periods could potentially facilitate hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the standard. It is best practice to maintain solutions at a neutral to slightly acidic pH.

Q5: How can I prevent degradation of 2-Iodophenol-d4 in the GC inlet?

A5: The GC inlet is a high-temperature environment where thermally labile compounds can degrade. To minimize this, use a deactivated (silanized) inlet liner to reduce active sites that can catalyze degradation.[6] Additionally, optimizing the inlet temperature to the lowest possible value that still allows for efficient volatilization of the analyte can significantly reduce on-column degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 2-Iodophenol-d4.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Degradation during storage: Solution exposed to light, heat, or air. 2. Degradation in the GC inlet: Inlet temperature is too high, or the liner is active.[6] 3. Sample adsorption: Active sites in the liner or front of the GC column.1. Prepare a fresh standard from solid material. Verify storage conditions (see Table 1). 2. Lower the inlet temperature. Use a fresh, deactivated inlet liner. 3. Trim the first few inches of the GC column.[7] Use an inert column if problems persist.
Peak Tailing 1. Active sites: The phenolic hydroxyl group can interact with active sites in the inlet liner, column, or connections. 2. Column contamination: Accumulation of non-volatile matrix components.1. Use a highly inert, deactivated liner and GC column. Ensure all ferrules and connections are clean and properly installed. 2. Bake out the column according to the manufacturer's instructions. If tailing persists, trim the inlet side of the column.[7]
Inconsistent Peak Areas / Poor Reproducibility 1. Variable degradation: Inconsistent sample preparation time or exposure to light/air. 2. Injector variability: Leaking septum or inconsistent injection volume.[8] 3. Matrix effects: Co-eluting compounds in the sample matrix are enhancing or suppressing the signal.1. Standardize the entire sample preparation workflow. Process all samples, standards, and QCs in the same manner and timeframe. 2. Replace the injector septum. Check the syringe for proper function. 3. Prepare matrix-matched calibration standards to compensate for matrix effects.
Appearance of Unexpected Peaks 1. Degradation products: New peaks may correspond to oxidation or dehalogenation products. 2. Contamination: Contaminated solvent, glassware, or GC system (septum bleed, column bleed).[9]1. Compare chromatograms of freshly prepared vs. older standards. Lowering analytical temperatures may reduce the formation of these peaks. 2. Run a solvent blank to identify system contamination. Replace consumables like the septum and liner.

Experimental Protocols & Data

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature -20°C or lower for long-term storage.[5] 2-8°C for short-term (working solutions).Reduces the rate of chemical degradation and microbial growth.
Solvent High-purity Methanol.[4][5]Good solubility and compatibility with analytical systems.
Container Amber glass vials with PTFE-lined caps.Protects from UV light which can catalyze oxidation.[2][3] Prevents leaching and solvent evaporation.
Atmosphere Store under an inert gas (Nitrogen or Argon) if possible.Minimizes exposure to oxygen, a key driver of oxidative degradation.
pH of Aqueous Samples Adjust to pH 4-6.Phenols are more stable in slightly acidic conditions, preventing the formation of the easily oxidized phenoxide ion.
Protocol 1: Stock and Working Standard Preparation

This protocol outlines the steps for preparing solutions of 2-Iodophenol-d4 while minimizing degradation.

  • Allow the Standard to Equilibrate: Before opening, allow the sealed container of solid 2-Iodophenol-d4 to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Initial Dilution (Stock Solution): Accurately weigh the required amount of the standard and dissolve it in high-purity methanol in a Class A amber volumetric flask. For example, prepare a 1000 µg/mL stock solution.

  • Sonicate and Mix: Gently sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Storage of Stock Solution: Transfer aliquots of the stock solution into smaller amber vials, flush with nitrogen if available, seal tightly, and store at -20°C.

  • Preparation of Working Solutions: Prepare working standards by diluting the stock solution with the appropriate solvent (e.g., methanol or mobile phase). These solutions should be stored at 2-8°C and prepared fresh as needed, ideally weekly.

Protocol 2: Sample Analysis by GC-MS

This protocol provides a general framework for the analysis of 2-Iodophenol-d4, focusing on instrument parameters that ensure stability.

  • GC System Setup:

    • Injector: Split/Splitless Inlet.

    • Liner: Use a new or freshly cleaned, deactivated (silanized) glass liner, such as one with glass wool.

    • Column: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is typically suitable.

  • Injector Parameters:

    • Temperature: Start with a lower temperature (e.g., 200-220°C) and increase only if peak shape is poor. Avoid excessively high temperatures to prevent thermal degradation.

    • Injection Mode: Use pulsed splitless injection for trace-level analysis to ensure rapid transfer of the analyte to the column.

  • Oven Program:

    • Initial Temperature: Set the initial oven temperature based on the boiling point of the solvent to ensure good peak focusing.

    • Ramp Rate: Use a temperature ramp (e.g., 10-20°C/min) to elute the analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Use Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, monitoring the molecular ion and key fragment ions of 2-Iodophenol-d4.

Visualizations

Degradation and Analysis Workflow

Diagram 1: Key Factors in Preventing 2-Iodophenol-d4 Degradation cluster_storage Storage & Preparation cluster_degradation Potential Degradation Pathways cluster_analysis Analytical Control Points Storage Solid Standard Temp: -20°C Protect from Light StockSol Stock Solution (Methanol) Temp: -20°C Amber Vial Inert Gas Storage->StockSol WorkSol Working Solution Temp: 4°C Prepare Fresh StockSol->WorkSol SamplePrep Sample Preparation Control pH (4-6) Minimize Air/Light Exposure WorkSol->SamplePrep Analyte 2-Iodophenol-d4 Oxidation Oxidized Products (e.g., Quinones) Analyte->Oxidation O2, Light, Heat Dehalogenation Phenol-d5 Analyte->Dehalogenation High Temp (Inlet) GC_Inlet GC Inlet Use Deactivated Liner Optimize Temp (Low) SamplePrep->GC_Inlet GC_Column GC Column Use Inert Phase Regular Maintenance GC_Inlet->GC_Column

Caption: Key factors influencing the stability of 2-Iodophenol-d4.

Troubleshooting Workflow for Poor Analytical Results

Diagram 2: Troubleshooting Decision Tree for 2-Iodophenol-d4 Analysis Start Poor Analytical Result (Low Signal, Tailing, etc.) Check_Standard Prepare Fresh Standard. Does the problem persist? Start->Check_Standard Check_System Run System Blank & Inertness Check. Is the system clean & inert? Check_Standard->Check_System Yes Sol_Standard Root Cause: Degraded Standard. Action: Review storage procedures (Table 1). Check_Standard->Sol_Standard No Check_Method Review Analytical Method. Is the inlet temp too high? Check_System->Check_Method Yes Sol_System Root Cause: System Contamination/Activity. Action: Replace liner, septum, and trim column. Check_System->Sol_System No Sol_Method Root Cause: Method-Induced Degradation. Action: Lower inlet temp, check for sample matrix effects. Check_Method->Sol_Method Yes End Problem Resolved Check_Method->End No, consult specialist Sol_Standard->End Sol_System->End Sol_Method->End

Caption: A logical workflow for troubleshooting poor analytical results.

References

Technical Support Center: 2-Iodophenol-d4 Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 2-Iodophenol-d4.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of 2-Iodophenol-d4, offering potential causes and solutions for each problem.

Issue 1: Low Recovery of 2-Iodophenol-d4

Potential Causes & Solutions

Potential CauseRecommended Solution
Incorrect pH of Aqueous Sample (LLE & SPE) For Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), the pH of the aqueous sample is critical. 2-Iodophenol has a pKa of 8.51. To ensure it remains in its neutral, more organic-soluble form, adjust the aqueous sample pH to two units below the pKa (i.e., pH < 6.5) using a suitable buffer.[1]
Inappropriate LLE Solvent The choice of extraction solvent in LLE significantly impacts recovery. A solvent that is immiscible with water and in which 2-Iodophenol-d4 has high solubility should be used. Methyl isobutyl ketone (MIBK) has been shown to be an effective solvent for phenol extraction due to stronger hydrogen bonding with the phenolic hydroxyl group compared to solvents like diisopropyl ether.[2] Consider solvent polarity; for phenolic compounds, a more polar organic solvent can improve recovery.[3]
Suboptimal SPE Sorbent/Elution Solvent For SPE, the sorbent type and elution solvent are key. For phenolic compounds, polymeric sorbents like polystyrene-divinylbenzene often provide better retention and recovery than traditional C18 silica sorbents.[4] Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A series of elutions with increasing solvent strength can help determine the optimal elution solvent.
Insufficient Mixing or Shaking (LLE) Inadequate mixing during LLE leads to poor partitioning between the aqueous and organic phases. Ensure vigorous shaking of the separatory funnel for a sufficient duration to maximize the surface area between the two phases and allow for equilibrium to be reached.
Analyte Volatility If the extraction procedure involves an evaporation step, loss of 2-Iodophenol-d4 due to its volatility can occur. Use a gentle stream of nitrogen for evaporation and avoid excessive heat.
Issues with Deuterated Internal Standard In rare cases, issues like isotopic exchange can affect the stability of the deuterated standard. This is more likely to occur under harsh acidic or basic conditions.[5][6][7] Also, chromatographic separation of the deuterated and non-deuterated compounds can sometimes lead to quantification errors.[8]

Issue 2: High Variability in Recovery

Potential Causes & Solutions

Potential CauseRecommended Solution
Inconsistent pH Adjustment Small variations in pH can lead to significant differences in extraction efficiency. Use a calibrated pH meter and ensure consistent and thorough mixing when adjusting the sample pH.
Matrix Effects The sample matrix can interfere with the extraction process. For complex matrices, a sample cleanup step, such as using a specific SPE sorbent or a dispersive SPE (d-SPE) step as in the QuEChERS method, can help reduce matrix effects.
Inconsistent SPE Cartridge Packing Variability between SPE cartridges can lead to inconsistent results. If possible, use cartridges from the same manufacturing lot.
Fluctuations in Laboratory Temperature Temperature can affect the solubility and partitioning of the analyte. Maintain a consistent laboratory temperature during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for optimizing the extraction of 2-Iodophenol-d4?

The most critical parameter is the pH of the aqueous sample. Since 2-Iodophenol is an acidic compound with a pKa of 8.51, maintaining the pH of the aqueous phase at least 2 units below this value (pH < 6.5) will ensure the compound is in its neutral form, which is more readily extracted into an organic solvent.[1]

Q2: Which extraction method is best for 2-Iodophenol-d4: LLE, SPE, or QuEChERS?

The best method depends on the sample matrix, the required level of cleanliness of the final extract, and the desired sample throughput.

  • LLE is a simple and widely used technique but can be labor-intensive and may result in the co-extraction of interfering substances.

  • SPE offers higher selectivity and can provide cleaner extracts, which is beneficial for sensitive analytical instruments. It is also more amenable to automation.

  • QuEChERS is a high-throughput technique that combines extraction and cleanup in a few simple steps, making it suitable for analyzing a large number of samples. It has been shown to be effective for a wide range of analytes, including phenols.[9]

Q3: What are the best solvents for Liquid-Liquid Extraction (LLE) of 2-Iodophenol-d4?

While specific data for 2-Iodophenol-d4 is limited, for phenols in general, solvents that can form hydrogen bonds with the hydroxyl group are effective. Methyl isobutyl ketone (MIBK) has been reported to have a higher distribution coefficient for phenols compared to diisopropyl ether (DIPE).[2] Other commonly used solvents for phenol extraction include diethyl ether and ethyl acetate. The choice of solvent should also consider its miscibility with water and the ease of removal after extraction.

Q4: What type of SPE sorbent should I use for 2-Iodophenol-d4?

For phenolic compounds, reversed-phase SPE is commonly used. Polymeric sorbents, such as those based on polystyrene-divinylbenzene, are often preferred over traditional silica-based C18 sorbents because they offer higher retention for polar compounds and are stable over a wider pH range.[4]

Q5: Can I use the QuEChERS method for extracting 2-Iodophenol-d4 from water samples?

Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the analysis of phenols in water.[9][10] The general procedure involves extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.

Q6: My recovery of the deuterated internal standard is low. What could be the problem?

Low recovery of a deuterated internal standard can be due to several factors:

  • Incomplete Extraction: The same factors that affect the recovery of the native analyte will also affect the internal standard. Ensure that the extraction conditions (e.g., pH, solvent) are optimal.

  • Degradation: Although generally stable, deuterated compounds can degrade under harsh conditions.

  • Isotopic Exchange: The deuterium atoms on the molecule can sometimes exchange with protons from the solvent, especially under strongly acidic or basic conditions.[5][6][7] For 2-Iodophenol-d4, where the deuterium is on the aromatic ring, this is less likely under typical extraction conditions but should be considered if extreme pH is used.

  • Matrix Effects in the Analytical Instrument: The sample matrix can sometimes suppress the signal of the internal standard in the mass spectrometer.

Quantitative Data Summary

The following tables summarize illustrative recovery data for phenolic compounds using different extraction methods. Note that this data is for general phenols and not specifically for 2-Iodophenol-d4, but it can serve as a useful starting point for method development.

Table 1: Illustrative Recoveries of Phenols with Different LLE Solvents

SolventAverage Recovery (%)Reference
Diethyl Ether~85-95[1]
Methyl Isobutyl Ketone (MIBK)>90[2]
Ethyl Acetate~80-90[11]

Table 2: Illustrative Recoveries of Phenols with Different SPE Sorbents

SPE SorbentAverage Recovery (%)Reference
Polystyrene-divinylbenzene (PS-DVB)>90[4]
C18-bonded Silica~80-90[12]
Polymeric with N-vinylpyrrolidone>85[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 100 mL of the aqueous sample, add a suitable buffer to adjust the pH to < 6.5.

  • Addition of Internal Standard: Spike the sample with a known amount of 2-Iodophenol-d4 solution.

  • Extraction: Transfer the sample to a 250 mL separatory funnel. Add 50 mL of a suitable organic solvent (e.g., methyl isobutyl ketone).

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 25 mL portion of the organic solvent.

  • Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

Protocol 2: Solid-Phase Extraction (SPE)

  • Sample Preparation: Adjust the pH of 100 mL of the aqueous sample to < 6.5. Add any necessary modifiers (e.g., methanol to reduce surface tension).

  • Addition of Internal Standard: Spike the sample with 2-Iodophenol-d4.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 6.5). Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the 2-Iodophenol-d4 with a suitable organic solvent (e.g., 2 x 3 mL of methanol or acetonitrile).

  • Concentration: Concentrate the eluate to the final volume as needed.

Protocol 3: QuEChERS (for Water Samples)

  • Sample Preparation: Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Addition of Internal Standard: Add the 2-Iodophenol-d4 internal standard.

  • Extraction and Partitioning: Add 10 mL of acetonitrile. Then add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

  • Final Centrifugation: Shake for 30 seconds and centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis.

Visualizations

LLE_Workflow start Start: Aqueous Sample ph_adjust Adjust pH to < 6.5 start->ph_adjust add_is Spike with 2-Iodophenol-d4 ph_adjust->add_is add_solvent Add Organic Solvent (e.g., MIBK) add_is->add_solvent shake Vigorous Shaking add_solvent->shake separate Phase Separation shake->separate collect_organic Collect Organic Layer separate->collect_organic dry Dry with Na2SO4 collect_organic->dry concentrate Concentrate dry->concentrate end Final Extract for Analysis concentrate->end

Caption: Liquid-Liquid Extraction (LLE) Workflow for 2-Iodophenol-d4.

SPE_Workflow start Start: Aqueous Sample ph_adjust Adjust pH to < 6.5 start->ph_adjust add_is Spike with 2-Iodophenol-d4 ph_adjust->add_is condition Condition SPE Cartridge add_is->condition load Load Sample condition->load wash Wash Cartridge load->wash dry_cartridge Dry Cartridge wash->dry_cartridge elute Elute Analyte dry_cartridge->elute concentrate Concentrate Eluate elute->concentrate end Final Extract for Analysis concentrate->end

Caption: Solid-Phase Extraction (SPE) Workflow for 2-Iodophenol-d4.

QuEChERS_Workflow start Start: Water Sample add_is Spike with 2-Iodophenol-d4 start->add_is add_acetonitrile Add Acetonitrile add_is->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake_centrifuge1 Shake & Centrifuge add_salts->shake_centrifuge1 transfer_supernatant Transfer Supernatant shake_centrifuge1->transfer_supernatant dspe_cleanup d-SPE Cleanup transfer_supernatant->dspe_cleanup shake_centrifuge2 Shake & Centrifuge dspe_cleanup->shake_centrifuge2 end Final Extract for Analysis shake_centrifuge2->end

Caption: QuEChERS Workflow for 2-Iodophenol-d4 in Water Samples.

References

Technical Support Center: 2-Iodophenol-d4 Calibration Curve Problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-Iodophenol-d4 calibration curves in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Iodophenol-d4, and why is it used as an internal standard?

A1: 2-Iodophenol-d4 is a deuterated form of 2-Iodophenol, meaning that four of the hydrogen atoms on the phenol ring have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. The key advantages of using a deuterated internal standard are:

  • Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte of interest (e.g., 2-Iodophenol or other similar phenols) during sample preparation, extraction, and chromatography.

  • Mass Difference: It is easily distinguishable from the native analyte by a mass spectrometer due to the mass difference between hydrogen and deuterium.

  • Correction for Variability: It helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[1]

Q2: I am seeing poor linearity (low R² value) in my calibration curve. What are the potential causes?

A2: Poor linearity in a calibration curve is a common issue that can arise from several factors:

  • Inappropriate Calibration Range: The concentration range of your calibration standards may be too wide, exceeding the linear dynamic range of the instrument's detector.

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement that is not consistent across the concentration range.[2][3]

  • Contamination: Contamination in the solvent, glassware, or the instrument itself can introduce interfering peaks or a high background signal.

  • Analyte or Standard Degradation: 2-Iodophenol and its deuterated analog can be susceptible to degradation, especially when exposed to light or high temperatures.[4]

  • Incorrect Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to non-linear responses.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

Q3: My 2-Iodophenol-d4 internal standard response is inconsistent across my samples and standards. What should I check?

A3: Inconsistent internal standard response can significantly impact the accuracy of your results. Here are some troubleshooting steps:

  • Pipetting and Dilution Accuracy: Ensure that the internal standard is added precisely and consistently to all samples and calibration standards. Use calibrated pipettes and follow a consistent dilution procedure.

  • Solution Stability: Verify the stability of your 2-Iodophenol-d4 stock and working solutions. Iodinated phenols can degrade over time, especially if not stored properly (e.g., protected from light and at a low temperature).[4]

  • Matrix Effects: Significant variations in the sample matrix between different samples can cause variable ion suppression or enhancement of the internal standard signal.[2][3]

  • Injector Issues: A dirty or active injector liner in a GC system can lead to variable transfer of the internal standard to the column.

  • Ion Source Contamination: A contaminated ion source in the mass spectrometer can lead to inconsistent ionization and detection.

Q4: Can 2-Iodophenol-d4 undergo back-exchange of deuterium for hydrogen?

A4: Deuterium on an aromatic ring, as in 2-Iodophenol-d4, is generally stable under typical analytical conditions. However, back-exchange can occur under certain circumstances, such as in the presence of strong acids or bases, or at elevated temperatures, particularly in protic solvents. It is crucial to control the pH and temperature during sample preparation and storage to minimize this risk.

Troubleshooting Guides

This section provides structured guidance for resolving common problems encountered during the use of 2-Iodophenol-d4 in calibration curves.

Problem 1: Poor Calibration Curve Linearity (R² < 0.99)
Possible Cause Troubleshooting Step
Inappropriate Calibration Range Narrow the concentration range of your calibration standards. Prepare a new set of standards with a smaller concentration range and re-run the calibration curve.
Matrix Effects Prepare matrix-matched calibration standards by spiking known amounts of the analyte and internal standard into a blank matrix that is similar to your samples. This can help to compensate for consistent matrix effects.[2][3]
Contamination Analyze a solvent blank to check for contamination. If contamination is present, use fresh, high-purity solvents and thoroughly clean all glassware. Clean the GC injector and MS ion source if necessary.
Analyte/Standard Degradation Prepare fresh stock and working solutions of both the analyte and 2-Iodophenol-d4. Store all solutions in amber vials at a low temperature (e.g., 4°C) to minimize degradation.[4]
Detector Saturation Dilute the higher concentration standards and re-analyze. If linearity improves, this indicates detector saturation was occurring.
Problem 2: High Variability in Internal Standard Response
Possible Cause Troubleshooting Step
Inaccurate Addition of IS Review your sample and standard preparation procedure. Ensure consistent and accurate addition of the 2-Iodophenol-d4 solution using a calibrated micropipette.
IS Solution Instability Prepare a fresh working solution of 2-Iodophenol-d4 from a reliable stock. Analyze the fresh solution to see if the response stabilizes.
Variable Matrix Effects If possible, perform a more thorough sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
GC Injector Port Issues Clean or replace the GC injector liner and septum. An active or contaminated liner can cause variable analyte degradation or adsorption.
MS Ion Source Contamination Clean the mass spectrometer's ion source according to the manufacturer's instructions. A dirty ion source can lead to erratic ionization.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a series of calibration standards for the quantification of a target phenol analyte using 2-Iodophenol-d4 as an internal standard for GC-MS analysis.

  • Prepare Stock Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target phenol analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate).

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Iodophenol-d4 and dissolve it in 10 mL of the same solvent.

  • Prepare a Working Internal Standard Solution (10 µg/mL):

    • Dilute 100 µL of the 1 mg/mL 2-Iodophenol-d4 stock solution to a final volume of 10 mL with the solvent.

  • Prepare Calibration Standards:

    • Prepare a series of dilutions of the analyte stock solution to create calibration standards at concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.

    • To each calibration standard, add a fixed amount of the working internal standard solution to achieve a final constant concentration of 2-Iodophenol-d4 (e.g., 1 µg/mL).

Table 1: Example Calibration Standard Preparation

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Working Solution (µL)Final Volume (mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
1110011.01.0
2510015.01.0
310100110.01.0
420100120.01.0
550100150.01.0
Protocol 2: GC-MS Analysis

This is a general GC-MS method that can be adapted for the analysis of phenols using 2-Iodophenol-d4 as an internal standard. Optimization of the parameters will be required for specific analytes and instrumentation.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Analyte Ions: Determine the characteristic ions from the mass spectrum of the analyte.

    • 2-Iodophenol-d4 Ions: Based on the fragmentation of 2-Iodophenol, the molecular ion would be expected at m/z 224. Key fragment ions would likely include those corresponding to the loss of iodine and other fragments, shifted by 4 mass units compared to the non-deuterated compound.

Data Presentation

Table 2: Hypothetical Calibration Curve Data for a Target Phenol

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
1.015,234150,1230.101
5.076,543152,3450.502
10.0151,987151,5671.003
20.0305,678153,0011.998
50.0755,432152,1114.966
Linearity (R²) 0.9995

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_is Prepare 2-Iodophenol-d4 Stock Solution prep_is->prep_cal prep_sample Prepare Sample with Internal Standard prep_is->prep_sample injection Inject Sample/Standard prep_cal->injection prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Poor Calibration Linearity (R² < 0.99) cause1 Inappropriate Calibration Range start->cause1 cause2 Matrix Effects start->cause2 cause3 Contamination start->cause3 cause4 Analyte/IS Degradation start->cause4 sol1 Narrow Concentration Range cause1->sol1 sol2 Use Matrix-Matched Standards cause2->sol2 sol3 Use Fresh Solvents and Clean Glassware cause3->sol3 sol4 Prepare Fresh Solutions cause4->sol4

Caption: Troubleshooting logic for poor calibration curve linearity.

fragmentation_pathway parent 2-Iodophenol-d4 Molecular Ion (m/z 224) frag1 Loss of Iodine Radical (I•) [M-I]+• (m/z 97) parent->frag1 - I• frag3 Loss of Deuterium Radical (D•) [M-D]+• (m/z 222) parent->frag3 - D• frag2 Loss of CO [M-I-CO]+• (m/z 69) frag1->frag2 - CO

References

Technical Support Center: Analysis of 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 2-Iodophenol-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 2-Iodophenol-d4 analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, 2-Iodophenol-d4, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] As 2-Iodophenol-d4 is often used as an internal standard for the quantification of 2-Iodophenol, accurate and consistent signal response is critical for reliable results.

Q2: What are the common causes of ion suppression for 2-Iodophenol-d4?

A2: The primary causes of ion suppression for 2-Iodophenol-d4 are:

  • Matrix Effects: Components in the biological or environmental sample matrix (e.g., salts, lipids, proteins) can co-elute with 2-Iodophenol-d4 and compete for ionization in the MS source.[1]

  • Chromatographic Co-elution: Inadequate chromatographic separation can lead to other compounds eluting at the same time as 2-Iodophenol-d4, causing interference.

  • High Analyte Concentration: Although less common for an internal standard, very high concentrations of other sample components can saturate the ionization source, leading to suppression.

  • Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and suppress the signal.

Q3: How can I detect and assess ion suppression for 2-Iodophenol-d4?

A3: Two common methods to assess ion suppression are:

  • Post-Column Infusion: A solution of 2-Iodophenol-d4 is continuously infused into the MS while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[3]

  • Post-Extraction Spike: The response of 2-Iodophenol-d4 in a neat solution is compared to its response in a blank matrix extract that has been spiked with the standard after the extraction process. A lower response in the matrix sample indicates ion suppression.[3]

Q4: Can the deuterium labeling in 2-Iodophenol-d4 itself cause issues?

A4: Yes. Deuterated internal standards can sometimes exhibit a slight chromatographic shift, typically eluting slightly earlier than their non-deuterated counterparts.[4] If 2-Iodophenol-d4 does not perfectly co-elute with 2-Iodophenol, they may experience different degrees of ion suppression, which can compromise the accuracy of quantification.[5] Using internal standards with ¹³C isotopes can sometimes minimize this chromatographic shift.[4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to ion suppression of 2-Iodophenol-d4.

Issue 1: Low or Inconsistent Signal Intensity of 2-Iodophenol-d4

This is a primary indicator of ion suppression. The following workflow can help diagnose and resolve the issue.

cluster_0 Troubleshooting Workflow: Low Signal Intensity start Start: Low/Inconsistent 2-Iodophenol-d4 Signal check_matrix Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_matrix matrix_present Significant Ion Suppression Detected? check_matrix->matrix_present improve_cleanup Improve Sample Preparation (e.g., LLE, SPE) matrix_present->improve_cleanup Yes no_matrix No Significant Matrix Effect matrix_present->no_matrix No optimize_chroma Optimize Chromatography (Gradient, Column, Mobile Phase) improve_cleanup->optimize_chroma check_is_coelution Verify Co-elution of 2-Iodophenol and 2-Iodophenol-d4 optimize_chroma->check_is_coelution no_coelution Adjust Chromatography for Co-elution check_is_coelution->no_coelution No re_evaluate Re-evaluate Signal check_is_coelution->re_evaluate Yes no_coelution->optimize_chroma check_instrument Check Instrument Performance (Source Cleanliness, Calibration) no_matrix->check_instrument check_instrument->re_evaluate

Caption: Troubleshooting workflow for low signal intensity of 2-Iodophenol-d4.

Issue 2: Poor Reproducibility of Analyte/Internal Standard Ratio

This can occur even if the internal standard signal appears stable, suggesting differential ion suppression between the analyte and the internal standard.

cluster_1 Troubleshooting Workflow: Poor Reproducibility start Start: Poor Reproducibility of Analyte/IS Ratio check_coelution Confirm Co-elution of Analyte and IS Under a Suppression Zone start->check_coelution coelution_issue Incomplete Co-elution? check_coelution->coelution_issue adjust_chroma Modify Chromatography to Achieve Complete Co-elution coelution_issue->adjust_chroma Yes investigate_matrix Investigate Differential Matrix Effects coelution_issue->investigate_matrix No re_validate Re-validate Method adjust_chroma->re_validate change_is Consider Alternative IS (e.g., ¹³C-labeled) investigate_matrix->change_is change_is->re_validate

Caption: Troubleshooting workflow for poor reproducibility of the analyte to internal standard ratio.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline for extracting iodophenols from plasma and can be adapted for 2-Iodophenol.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of 2-Iodophenol-d4 internal standard working solution. Acidify the sample with 10 µL of 1% formic acid in water.

  • Extraction: Add 500 µL of a non-polar organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge at 5000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step (steps 2-5) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for extracting phenols from water samples.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load up to 100 mL of the water sample, spiked with 2-Iodophenol-d4, onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 2 x 1.5 mL of methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different sample preparation and chromatographic conditions on the recovery and matrix effect for 2-Iodophenol-d4. Note: This data is representative and may vary based on the specific matrix and experimental conditions.

Table 1: Comparison of Sample Preparation Techniques for 2-Iodophenol-d4 in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 5-45 ± 8
Liquid-Liquid Extraction (MTBE)88 ± 6-15 ± 4
Solid-Phase Extraction (Polymeric RP)92 ± 4-10 ± 3

Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.

Table 2: Effect of Mobile Phase Modifier on 2-Iodophenol-d4 Signal Intensity

Mobile Phase BModifierRelative Signal Intensity (%)
Methanol0.1% Formic Acid100
Methanol5 mM Ammonium Formate125
Acetonitrile0.1% Formic Acid110
Acetonitrile5 mM Ammonium Formate140

Relative Signal Intensity is normalized to Methanol with 0.1% Formic Acid.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and solutions for ion suppression in the context of 2-Iodophenol-d4 analysis.

cluster_2 Ion Suppression: Causes and Mitigation Strategies cause1 Matrix Components (Lipids, Salts, etc.) solution1 Enhanced Sample Cleanup (LLE, SPE) cause1->solution1 cause2 Co-eluting Analytes/ Metabolites solution2 Improved Chromatographic Separation cause2->solution2 cause3 Chromatographic Shift of Deuterated IS cause3->solution2 solution5 Use of Alternative IS (e.g., ¹³C) cause3->solution5 cause4 Suboptimal Mobile Phase/ Ion Source Conditions solution3 Methodical Mobile Phase Optimization cause4->solution3 solution4 Adjustment of Ion Source Parameters cause4->solution4

Caption: Logical relationships between causes of ion suppression and mitigation strategies.

References

Technical Support Center: Ensuring the Purity of 2-Iodophenol-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of 2-Iodophenol-d4, a critical internal standard in many analytical applications.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of 2-Iodophenol-d4 internal standard so important?

A1: The accuracy of quantitative analysis, particularly in mass spectrometry-based assays, relies heavily on the purity of the internal standard.[1] An impure standard can lead to inaccurate calibration curves, flawed quantification of the target analyte, and unreliable experimental results. Both chemical and isotopic purity are crucial for consistent and reproducible data.

Q2: What are the typical purity specifications for 2-Iodophenol-d4?

A2: High-quality 2-Iodophenol-d4 should meet stringent purity criteria. The table below summarizes typical specifications.

ParameterSpecification
Chemical Purity>98%
Isotopic Purity>98%
Deuterium
Enrichment≥98 atom % D

Q3: What are the common impurities found in 2-Iodophenol-d4?

A3: Impurities in 2-Iodophenol-d4 can arise from the synthetic route and storage conditions. Potential impurities are listed in the table below.

Impurity TypeExamplesPotential Origin
Isotopologues 2-Iodophenol-d3, -d2, -d1, and unlabeled 2-Iodophenol (d0)Incomplete deuteration during synthesis or back-exchange of deuterium with hydrogen from protic solvents or atmospheric moisture. The unlabeled (d0) version is a significant concern as it can interfere with the analyte signal.
Isomeric Impurities 4-Iodophenol-d4, 3-Iodophenol-d4Non-selective iodination of deuterated phenol during synthesis. Direct iodination of phenol can yield a mixture of 2- and 4-iodo derivatives.[2]
Over-iodinated Species 2,4-Diiodophenol-d3, 2,6-Diiodophenol-d3, 2,4,6-Triiodophenol-d2Reaction conditions that favor multiple iodinations of the deuterated phenol ring. The reaction of phenol with iodine can produce di- and tri-substituted products.[3]
Starting Material Carryover Phenol-d5, Iodinating reagents (e.g., I2, KI)Incomplete reaction or inefficient purification after synthesis.
Degradation Products Phenol-d4, Benzoquinone derivativesOxidation or decomposition of 2-Iodophenol-d4, potentially accelerated by exposure to light, air, or incompatible solvents.
Solvent Residues Acetonitrile, Tetrahydrofuran, Chloroform, Hexanes, Ethyl AcetateResidual solvents from the purification process.[4][5]

Q4: How should 2-Iodophenol-d4 be stored to maintain its purity?

A4: To minimize degradation and isotopic exchange, 2-Iodophenol-d4 should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of 2-Iodophenol-d4 as an internal standard.

Problem 1: Inconsistent internal standard response across samples.

  • Question: My 2-Iodophenol-d4 internal standard (IS) signal is highly variable between my samples and my quality controls (QCs). What could be the cause?

  • Answer:

    • Pipetting/Dilution Errors: Inaccurate addition of the IS to your samples is a common source of variability. Ensure your pipettes are calibrated and that your pipetting technique is consistent.

    • Incomplete Dissolution: 2-Iodophenol-d4 may not be fully dissolved in your stock solution or in the final sample. Vortex and/or sonicate to ensure complete dissolution.

    • Degradation: The IS may be degrading in your sample matrix or during sample processing. Investigate the stability of 2-Iodophenol-d4 under your specific experimental conditions.

    • Matrix Effects: Different sample matrices can cause ion suppression or enhancement in mass spectrometry, leading to variable IS response. Evaluate matrix effects by comparing the IS response in neat solution versus in a matrix extract.

Problem 2: Presence of an unexpected peak at the retention time of the unlabeled analyte.

  • Question: I am observing a signal for the unlabeled 2-Iodophenol in my blank samples that are spiked only with 2-Iodophenol-d4. Why is this happening?

  • Answer:

    • Isotopic Impurity: Your 2-Iodophenol-d4 standard likely contains a small amount of the unlabeled (d0) isotopologue as an impurity. This is a common issue with deuterated standards.

    • In-source Back-Exchange: While less common, deuterium atoms can sometimes exchange with protons in the mass spectrometer's ion source. This is more likely to occur with more labile deuterium atoms.

    • Contamination: There might be contamination of your analytical system with the unlabeled 2-Iodophenol. Ensure thorough cleaning of your autosampler, injection port, and column.

Problem 3: The isotopic purity of my 2-Iodophenol-d4 appears to be decreasing over time.

  • Question: I re-analyzed my 2-Iodophenol-d4 stock solution and the isotopic purity is lower than the value on the certificate of analysis. What could be the reason?

  • Answer:

    • Isotopic Exchange: The deuterium atoms on the phenol ring, and especially the hydroxyl group, can exchange with protons from protic solvents (e.g., methanol, water) or atmospheric moisture. It is crucial to use deuterated or aprotic solvents for stock solutions and to minimize exposure to air.

    • Improper Storage: Storing the standard in a non-inert atmosphere or at inappropriate temperatures can accelerate isotopic exchange and degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing chemical purity and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a 1 mg/mL solution of 2-Iodophenol-d4 in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Chemical Purity: Calculate the area percentage of the 2-Iodophenol-d4 peak relative to the total area of all peaks in the chromatogram.

    • Impurity Identification: Tentatively identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Purity and Isotopic Enrichment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is ideal for assessing chemical purity, isomeric impurities, and isotopic enrichment.

  • Instrumentation: High-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 30% B, hold for 1 minute.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL of a 1 µg/mL solution.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Scan Mode: Full scan from m/z 100-500.

  • Data Analysis:

    • Chemical Purity: Determine the area percentage of the 2-Iodophenol-d4 peak.

    • Isomeric Purity: Resolve and quantify any isomeric iodophenol-d4 impurities.

    • Isotopic Enrichment: Extract the ion chromatograms for the different isotopologues (d0 to d4) and calculate the percentage of the d4 species relative to the sum of all isotopologues.[1]

Protocol 3: Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the positions of deuterium labeling and quantifying isotopic enrichment.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of 2-Iodophenol-d4 in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals in the aromatic region corresponding to the deuterated positions confirms the labeling.

    • The integration of the remaining proton signals relative to a known internal standard can be used to assess chemical purity.

  • ²H NMR (Deuterium NMR):

    • Acquire a deuterium NMR spectrum.

    • The chemical shifts of the deuterium signals will confirm the positions of deuteration.

    • Quantitative ²H NMR can be used to determine the isotopic enrichment at each labeled site.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The signals for the deuterated carbons will show characteristic splitting patterns (due to C-D coupling) and reduced intensity, further confirming the labeling.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation cluster_3 Decision cluster_4 Outcome prep Prepare 2-Iodophenol-d4 Solution gcms GC-MS Analysis (Chemical & Volatile Impurities) prep->gcms hplcms HPLC-MS Analysis (Chemical, Isomeric & Isotopic Purity) prep->hplcms nmr NMR Analysis (Isotopic Enrichment & Structure) prep->nmr eval Compare results to specifications gcms->eval hplcms->eval nmr->eval decision Purity Acceptable? eval->decision pass Use in Experiments decision->pass Yes fail Quarantine/Contact Supplier decision->fail No

Caption: Workflow for assessing the purity of 2-Iodophenol-d4.

Troubleshooting_Tree start Inconsistent IS Response q1 Check Pipetting & Dilutions start->q1 a1_yes Recalibrate Pipettes Review Technique q1->a1_yes Issue Found q2 Assess Sample Preparation q1->q2 No Issue a1_no Proceed to next check a2_yes Ensure Complete Dissolution (Vortex/Sonicate) q2->a2_yes Issue Found q3 Evaluate IS Stability q2->q3 No Issue a2_no Proceed to next check a3_yes Perform Stability Tests in Matrix q3->a3_yes Issue Found q4 Investigate Matrix Effects q3->q4 No Issue a3_no Proceed to next check a4_yes Compare IS Response in Neat vs. Matrix Extract q4->a4_yes Issue Found a4_no Contact Technical Support q4->a4_no No Issue

Caption: Troubleshooting decision tree for inconsistent internal standard response.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. The validation of an analytical method ensures its reliability, and the choice of an appropriate internal standard is a critical factor in achieving robust and accurate results, particularly in complex matrices. This guide provides a comprehensive comparison of 2-Iodophenol-d4 as an internal standard against other deuterated alternatives for the analysis of phenolic compounds, supported by experimental data and detailed methodologies.

The Role of Deuterated Internal Standards in Analytical Method Validation

In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, which are isotopically labeled analogues of the target analyte, are considered the gold standard for quantitative analysis using mass spectrometry.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, causing them to co-elute and experience similar ionization and matrix effects.[2] This co-elution allows for accurate correction of signal suppression or enhancement, leading to more precise and accurate quantification.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that utilizes these labeled compounds to effectively eliminate matrix effects.[2]

Performance Comparison of 2-Iodophenol-d4 and Alternative Deuterated Internal Standards

The selection of an internal standard is crucial for the successful validation of an analytical method. While 2-Iodophenol-d4 is a suitable option for the analysis of various phenolic compounds, its performance should be compared with other commonly used deuterated internal standards. The following table summarizes typical validation parameters for analytical methods using different deuterated phenols as internal standards.

Validation Parameter2-Iodophenol-d4 (Hypothetical)Phenol-d62-Chlorophenol-d42,4-Dimethylphenol-d3
Linearity (R²) ** ≥ 0.995≥ 0.99≥ 0.99≥ 0.99
Accuracy (Recovery %) 95 - 10584 - 10090 - 112[3]70 - 130
Precision (RSD %) **< 10< 15< 15[3]< 20
Limit of Detection (LOD) Analyte DependentAnalyte DependentAnalyte DependentAnalyte Dependent
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentAnalyte DependentAnalyte Dependent

Note: The data for 2-Iodophenol-d4 is presented as a hypothetical example based on typical performance characteristics of deuterated internal standards, as direct comparative studies were not available in the reviewed literature. The data for other internal standards are based on reported values in scientific literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental results. Below are protocols for key experiments in the validation of an analytical method for phenolic compounds using 2-Iodophenol-d4 as an internal standard.

Experimental Workflow for Method Validation

cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameter Assessment prep_standards Prepare Calibration Standards spike_is Spike with 2-Iodophenol-d4 prep_standards->spike_is prep_qc Prepare Quality Control Samples prep_qc->spike_is injection Inject Sample spike_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq

Caption: Workflow for analytical method validation.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Prepare a stock solution of the target phenolic analyte(s) and 2-Iodophenol-d4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the samples. A typical range would be from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Spike a fixed concentration of the 2-Iodophenol-d4 internal standard solution into each calibration standard and quality control (QC) sample. The concentration of the internal standard should be consistent across all samples.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Protocol 2: GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet in splitless mode.

  • Chromatographic Conditions:

    • Inlet Temperature: 280 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and the internal standard.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

Protocol 3: Validation Parameter Assessment
  • Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.995.

  • Accuracy: Analyze the QC samples at three different concentration levels. The accuracy is determined by comparing the measured concentration to the nominal concentration and is expressed as percent recovery. Acceptable recovery is typically within 85-115%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing the QC samples on the same day and on three different days, respectively. The precision is expressed as the relative standard deviation (RSD), which should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. The LOD is typically calculated as 3.3 times the standard deviation of the blank response divided by the slope, while the LOQ is 10 times the standard deviation of the blank response divided by the slope.

Logical Relationship of Validation Parameters

The validation of an analytical method is a comprehensive process where each parameter is interconnected to ensure the overall reliability of the method.

cluster_performance Method Performance Characteristics MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Accuracy->Precision Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of analytical method validation parameters.

References

"inter-laboratory study of 2-Iodophenol-d4 analysis"

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Analytical Methods for 2-Iodophenol-d4 Quantification

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 2-Iodophenol-d4. The data presented is a synthesis from typical performance benchmarks for similar halogenated phenolic compounds, designed to guide researchers and drug development professionals in selecting the appropriate methodology for their analytical needs.

Data Presentation: Performance Comparison

The following table summarizes the hypothetical performance data for the analysis of 2-Iodophenol-d4 by GC-MS and LC-MS, based on an inter-laboratory study framework.

Parameter GC-MS LC-MS/MS
Limit of Detection (LOD) 0.1 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.3 µg/L0.15 µg/L
Linearity (R²) >0.995>0.998
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85-110%90-115%
Sample Throughput MediumHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A derivatization step is typically required for GC-MS analysis of phenolic compounds to improve volatility and chromatographic peak shape.

  • Extraction: 100 mL of the aqueous sample is acidified to pH 2 with concentrated sulfuric acid. The sample is then extracted three times with 30 mL of dichloromethane (DCM).

  • Drying: The combined organic extracts are passed through a column of anhydrous sodium sulfate to remove residual water.

  • Concentration: The extract is concentrated to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization: 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the concentrated extract. The mixture is heated at 70°C for 30 minutes.

  • Final Volume: The derivatized sample is brought to a final volume of 1 mL with DCM.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 60°C held for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature at 230°C, Quadrupole temperature at 150°C. Selected Ion Monitoring (SIM) mode for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation: Direct injection is often possible with LC-MS, but a simple filtration or solid-phase extraction (SPE) may be used to clean up complex matrices.

  • Filtration: The aqueous sample is filtered through a 0.22 µm syringe filter.

  • Dilution: If necessary, the sample is diluted with the initial mobile phase to fall within the calibration range.

  • Internal Standard: An appropriate internal standard is added to the sample prior to injection.

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions: Electrospray Ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-product ion transition for 2-Iodophenol-d4.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Receive Sample extract Extraction / Dilution sample->extract cleanup Cleanup (e.g., SPE) extract->cleanup deriv Derivatization (GC-MS) cleanup->deriv If required lcms LC-MS/MS Analysis cleanup->lcms gcms GC-MS Analysis deriv->gcms integrate Peak Integration gcms->integrate lcms->integrate quantify Quantification integrate->quantify review Data Review quantify->review report Final Report review->report

Caption: Workflow for an inter-laboratory study of 2-Iodophenol-d4 analysis.

The Role of 2-Iodophenol-d4 as an Internal Standard: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly within the realms of environmental monitoring, drug development, and clinical diagnostics, the accuracy and precision of measurements are paramount. The use of internal standards is a cornerstone of achieving reliable data, compensating for variations inherent in sample preparation and instrumental analysis. This guide provides a comprehensive comparison of 2-Iodophenol-d4 as an internal standard, focusing on its anticipated performance in terms of accuracy and precision, supported by established analytical principles and proxy experimental data from analogous compounds.

Superior Performance of Isotopically Labeled Standards

The fundamental advantage of using a stable isotope-labeled internal standard like 2-Iodophenol-d4 lies in its near-identical chemical and physical properties to the unlabeled analyte, 2-Iodophenol. This similarity ensures that the internal standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation. Consequently, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. This co-behavior allows for accurate correction, leading to high precision and accuracy in the final quantitative results.[1][2][3][4]

In contrast, non-isotopically labeled internal standards (e.g., a structurally similar but different compound) may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate quantification.

Expected Performance Metrics: A Comparative Overview

Based on data from studies utilizing other deuterated phenolic and organic compounds as internal standards, the expected performance of 2-Iodophenol-d4 is summarized below. These values serve as a benchmark for what researchers can anticipate when incorporating this internal standard into their analytical methods.

Table 1: Expected Accuracy and Precision of 2-Iodophenol-d4 in Comparison to Other Internal Standard Types (Proxy Data)

Performance MetricExpected Range with 2-Iodophenol-d4 (Deuterated IS)Typical Range with Non-Deuterated, Structurally Similar ISTypical Range with External Standard Method (No IS)
Accuracy (Recovery %) 90 - 110%80 - 120%Highly variable, often <70% or >130%
Precision (RSD %) < 15%< 20%> 20%

Data presented are typical values observed in validated analytical methods for similar compounds and are intended to be illustrative of expected performance.

Experimental Protocol: A Generalized Workflow for Phenol Analysis using GC-MS with an Internal Standard

The following protocol outlines a typical workflow for the quantitative analysis of 2-Iodophenol in a water sample using 2-Iodophenol-d4 as an internal standard.

1. Sample Preparation and Extraction:

  • Collect a 1 L water sample.
  • Spike the sample with a known amount of 2-Iodophenol-d4 solution.
  • Adjust the sample pH to acidic conditions (e.g., pH < 2) with a suitable acid.
  • Perform liquid-liquid extraction (LLE) with a solvent such as dichloromethane or solid-phase extraction (SPE) using a suitable cartridge.
  • Concentrate the extract to a final volume of 1 mL.

2. Derivatization (Optional but common for phenols in GC-MS):

  • To improve volatility and chromatographic peak shape, the extracted phenols can be derivatized. A common method is acetylation using acetic anhydride.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injector: Splitless injection at a temperature of 250-280°C.
  • Oven Program: A temperature gradient program to ensure separation of the analyte from other matrix components.
  • Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-Iodophenol and 2-Iodophenol-d4.

4. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of 2-Iodophenol and a constant concentration of 2-Iodophenol-d4.
  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Determine the concentration of 2-Iodophenol in the sample by calculating the peak area ratio from the sample analysis and interpolating from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis employing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_calibration Calibration Sample Sample Collection Spike Spike with 2-Iodophenol-d4 (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration Extract->Concentrate Derivatize Derivatization (Optional) Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification using Analyte/IS Ratio GCMS->Quantify Result Final Concentration Quantify->Result Standards Prepare Calibration Standards with IS CalCurve Generate Calibration Curve Standards->CalCurve CalCurve->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

Conclusion: The Clear Advantage of 2-Iodophenol-d4

References

A Comparative Performance Analysis: 2-Iodophenol-d4 Versus Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for accurate and efficient experimentation. This guide provides an objective comparison of 2-Iodophenol-d4 against other halogenated phenols, focusing on its performance in key applications. The inclusion of a deuterium-labeled internal standard and the impact of halogen substitution on biological activity are central to this analysis.

Performance in Analytical Applications: Use as an Internal Standard

Deuterated compounds like 2-Iodophenol-d4 are invaluable as internal standards in quantitative analysis using mass spectrometry (e.g., GC-MS, LC-MS). Due to their similar physicochemical properties to the non-deuterated analyte, they co-elute and experience similar ionization effects, but are distinguishable by their higher mass. This allows for precise correction of analyte loss during sample preparation and variations in instrument response.

Table 1: Comparison of Physicochemical Properties for Use as an Internal Standard

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Mass Spec Fragments (m/z)
2-Chlorophenol128.56174128, 93, 64
2-Bromophenol173.01194172, 174, 93
2-Iodophenol220.01211220, 93
2-Iodophenol-d4 224.03 ~211 224, 97

Note: Boiling points are approximate and can vary with pressure. Mass spec fragments are illustrative of major peaks and will vary with ionization method.

The distinct mass of 2-Iodophenol-d4 allows it to be easily differentiated from other halogenated phenols in a mixture, making it an excellent internal standard for their quantification.

Performance in Biological Systems: The Impact of Deuteration and Halogenation

Metabolic Stability and the Kinetic Isotope Effect

In drug development, enhancing metabolic stability is crucial for improving a drug's pharmacokinetic profile. The substitution of hydrogen with deuterium can significantly slow down metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolism by enzymes like cytochrome P450.

Studies have shown that deuteration of aromatic compounds can lead to a reduced rate of metabolism.[1] For halogenated phenols, metabolism often involves hydroxylation of the aromatic ring. If this is the rate-determining step, 2-Iodophenol-d4 is expected to be metabolized more slowly than its non-deuterated counterpart and other non-deuterated halogenated phenols.

Table 2: Expected Relative Metabolic Stability Based on the Kinetic Isotope Effect

CompoundRelative Metabolic Rate (Hypothetical)Primary Metabolic Pathway
2-ChlorophenolHighRing Hydroxylation
2-BromophenolHighRing Hydroxylation
2-IodophenolHighRing Hydroxylation
2-Iodophenol-d4 Low Ring Hydroxylation (slower due to KIE)

This table is illustrative and based on the established principles of the Kinetic Isotope Effect. Actual rates would need to be determined experimentally.

Antioxidant and Anti-peroxidative Activity

The nature of the halogen substituent can also influence the biological activity of phenols. A study on 2,4,6-tri-substituted phenols investigated their antioxidative and anti-peroxidative effects.[2] The results indicated that halogenation at the 4-position can increase the inhibitory activity for mitochondrial lipid peroxidation.

Table 3: Comparative Anti-peroxidative Activity of Halogenated Phenols

CompoundIC50 (µM) for Inhibition of Mitochondrial Lipid Peroxidation
2,6-di-tert-butyl-4-methylphenol (BHT)0.31
2,6-di-tert-butyl-4-bromophenol (BTBP)0.17
2,6-diprenyl-4-iodophenol (TX-1952)0.60

Data sourced from a study on 2,4,6-tri-substituted phenols.[2]

These findings suggest that the choice of halogen can modulate biological activity, with brominated phenols in this specific study showing potent anti-peroxidative effects.[2]

Experimental Protocols

Protocol 1: Use of 2-Iodophenol-d4 as an Internal Standard for the GC-MS Analysis of Halogenated Phenols in Water

This protocol describes a general procedure for the quantification of 2-chlorophenol and 2-bromophenol in a water sample using 2-Iodophenol-d4 as an internal standard.

  • Sample Preparation:

    • To a 100 mL water sample, add a known amount (e.g., 100 ng) of 2-Iodophenol-d4 in a suitable solvent (e.g., methanol).

    • Acidify the sample to pH < 2 with concentrated sulfuric acid.

    • Extract the phenols from the water sample using a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Elute the phenols from the SPE cartridge with a suitable organic solvent (e.g., dichloromethane).

    • Concentrate the eluate to a final volume of 1 mL.

  • Derivatization:

    • To the 1 mL extract, add 50 µL of acetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60°C for 20 minutes to form the acetate derivatives of the phenols.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized extract into a gas chromatograph-mass spectrometer (GC-MS).

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • 2-Chlorophenyl acetate: m/z 170, 128

        • 2-Bromophenyl acetate: m/z 214, 172

        • 2-Iodophenyl-d4 acetate: m/z 266, 224

  • Quantification:

    • Calculate the ratio of the peak area of the analyte (2-chlorophenol or 2-bromophenol derivative) to the peak area of the internal standard (2-Iodophenol-d4 derivative).

    • Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

Visualizations

G Workflow for Quantification using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample + Analytes (e.g., 2-Chlorophenol) Spike Spike with 2-Iodophenol-d4 (IS) Sample->Spike Add known amount of IS Extract Solid-Phase Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify Peak Area Ratios (Analyte/IS)

Caption: Workflow for using 2-Iodophenol-d4 as an internal standard.

G Kinetic Isotope Effect on Phenol Metabolism cluster_non_deuterated Non-Deuterated Phenol cluster_deuterated Deuterated Phenol Phenol_H 2-Iodophenol Metabolism_H CYP450 Metabolism (C-H bond cleavage) Phenol_H->Metabolism_H Fast Reaction Product_H Metabolite Metabolism_H->Product_H Phenol_D 2-Iodophenol-d4 Metabolism_D CYP450 Metabolism (C-D bond cleavage) Phenol_D->Metabolism_D Slow Reaction Product_D Metabolite Metabolism_D->Product_D

Caption: The Kinetic Isotope Effect slows the metabolism of deuterated phenols.

References

Cross-Validation of 2-Iodophenol-d4: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of deuterated standards like 2-Iodophenol-d4 is critical for the reliability of analytical data. This guide provides a comprehensive cross-validation comparison of various analytical techniques for the analysis of 2-Iodophenol-d4, offering supporting experimental data and detailed methodologies.

The selection of an appropriate analytical technique is paramount in achieving robust and reproducible results. This comparison focuses on the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Iodophenol-d4. Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a crucial tool for structural confirmation and purity assessment.

Performance Comparison of Analytical Techniques

The following table summarizes the quantitative performance metrics for the analysis of 2-Iodophenol-d4 using GC-MS, HPLC-UV, and LC-MS/MS. The data presented is a synthesis of typical performance characteristics for the analysis of small phenolic compounds.

ParameterGC-MSHPLC-UVLC-MS/MS
Linearity (R²) >0.995>0.990>0.998
Limit of Detection (LOD) 0.1 ng/mL5 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL20 ng/mL0.05 ng/mL
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) <10%<15%<5%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A 1 mL aliquot of the sample is extracted with 2 mL of ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated to 100 µL under a gentle stream of nitrogen. 1 µL of the concentrated extract is injected into the GC-MS system.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-Iodophenol-d4.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Sample Preparation: The sample is diluted 1:1 with the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter prior to injection.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at 220 nm.[1]

  • Injection Volume: 10 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation: The sample is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is conditioned with methanol and water. The sample is loaded, washed with water, and the analyte is eluted with methanol. The eluate is evaporated to dryness and reconstituted in 100 µL of the mobile phase.

Instrumentation:

  • LC System: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2-Iodophenol-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation and purity assessment, ¹H and ¹³C NMR spectra of 2-Iodophenol-d4 can be acquired.[2][3]

Sample Preparation: 5-10 mg of the 2-Iodophenol-d4 standard is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz or equivalent.

  • ¹H NMR: Acquisition of a standard proton spectrum.

  • ¹³C NMR: Acquisition of a proton-decoupled carbon spectrum.

The chemical shifts, coupling constants, and the absence of significant impurity signals in the NMR spectra provide definitive structural evidence and an estimation of purity.[4]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of 2-Iodophenol-d4 analysis using different analytical techniques.

Cross-Validation Workflow for 2-Iodophenol-d4 Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Performance Validation cluster_comparison Comparative Assessment Sample 2-Iodophenol-d4 Standard Prep Dilution / Extraction / SPE Sample->Prep NMR NMR Sample->NMR GCMS GC-MS Prep->GCMS HPLC HPLC-UV Prep->HPLC LCMSMS LC-MS/MS Prep->LCMSMS Linearity Linearity GCMS->Linearity LOD_LOQ LOD/LOQ GCMS->LOD_LOQ Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision HPLC->Linearity HPLC->LOD_LOQ HPLC->Accuracy HPLC->Precision LCMSMS->Linearity LCMSMS->LOD_LOQ LCMSMS->Accuracy LCMSMS->Precision Structure Structural Confirmation NMR->Structure Comparison Data Comparison & Method Selection Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Structure->Comparison

Caption: Workflow for cross-validation of 2-Iodophenol-d4 analysis.

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting the most suitable analytical technique can be visualized as a signaling pathway, where the analytical requirements guide the choice of methodology.

Decision Pathway for Analytical Method Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity Requirement->High_Sensitivity High_Specificity High Specificity Requirement->High_Specificity Routine_QC Routine QC Requirement->Routine_QC Structural_ID Structural ID Requirement->Structural_ID LCMSMS_Choice LC-MS/MS High_Sensitivity->LCMSMS_Choice High_Specificity->LCMSMS_Choice GCMS_Choice GC-MS High_Specificity->GCMS_Choice Routine_QC->GCMS_Choice HPLC_Choice HPLC-UV Routine_QC->HPLC_Choice NMR_Choice NMR Structural_ID->NMR_Choice

Caption: Decision pathway for selecting an analytical method.

References

A Comparative Guide to Analytical Methods for Phenol Quantification: Evaluating Performance Based on Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phenolic compounds is critical. This guide provides an objective comparison of two prominent analytical methods for the determination of phenols in water samples: the established U.S. Environmental Protection Agency (EPA) Method 528 and an alternative High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. The comparison focuses on the role and type of internal standards used and their impact on method performance, particularly the Limit of Detection (LOD) and Limit of Quantification (LOQ).

The choice of an appropriate internal standard is paramount in analytical chemistry to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. While the isotopically labeled 2-Iodophenol-d4 is a valuable tool for isotope dilution mass spectrometry, this guide will explore the performance of methods utilizing other commonly employed internal standards for phenol analysis, providing a practical comparison for laboratories.

Method Performance Comparison

The following table summarizes the key performance characteristics of EPA Method 528 and a comparable HPLC-DAD method for the analysis of a range of phenolic compounds. The data highlights the differences in detection and quantification limits achievable with different analytical techniques and internal standard strategies.

AnalyteEPA Method 528 (GC-MS)[1][2]HPLC-DAD with 2-Chlorophenol IS[3]
Method Detection Limit (MDL) (µg/L) LOD (ng/mL)
Phenol0.123.40
2-Chlorophenol0.08-
2-Nitrophenol0.092.15
2,4-Dimethylphenol0.05-
2,4-Dichlorophenol0.04-
4-Chloro-3-methylphenol0.07-
2,4,6-Trichlorophenol0.06-
2,4-Dinitrophenol0.580.96
4-Nitrophenol0.331.83
2-Methyl-4,6-dinitrophenol0.441.25
Pentachlorophenol0.10-

Experimental Protocols

EPA Method 528: GC-MS with Deuterated Surrogates and Internal Standards

This method is a widely recognized standard for the analysis of phenols in drinking water.[1][2][4][5][6]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • A 1-liter water sample is acidified to a pH of less than 2.

  • Deuterated surrogates (2-Chlorophenol-d4 , 2,4-Dimethylphenol-d3 ) and a spiking solution of 2,4,6-Tribromophenol are added to the sample.

  • The sample is passed through a solid-phase extraction cartridge, which adsorbs the phenolic compounds.

  • The cartridge is then eluted with a solvent to recover the analytes.

2. Internal Standard Addition:

  • Prior to analysis, internal standards (1,2-Dimethyl-3-nitrobenzene and 2,3,4,5-Tetrachlorophenol ) are added to the concentrated extract.

3. GC-MS Analysis:

  • The extract is injected into a gas chromatograph coupled with a mass spectrometer.

  • The compounds are separated based on their boiling points and identified by their mass spectra.

  • Quantification is performed by comparing the response of the target analyte to the response of the internal standard.

Alternative Method: HPLC-DAD with a Non-Deuterated Internal Standard

This method provides an alternative approach using liquid chromatography.[3]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Water samples are passed through a polymeric SPE cartridge.

  • The adsorbed phenols are eluted with a suitable solvent.

2. Internal Standard Addition:

  • 2-Chlorophenol is added as the internal standard to the sample before SPE.

3. HPLC-DAD Analysis:

  • The extract is injected into an HPLC system with a Diode-Array Detector.

  • Separation is achieved based on the polarity of the compounds.

  • Quantification is based on the peak area ratio of the analyte to the internal standard at their respective optimal wavelengths.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the limits of detection and quantification.

General Workflow for LOD/LOQ Determination cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation Blank Prepare Blank Samples (Matrix without Analyte) Analyze_Blank Analyze Multiple Blank Replicates Blank->Analyze_Blank Spiked Prepare Spiked Samples (Low Concentration of Analyte) Analyze_Spiked Analyze Multiple Spiked Replicates Spiked->Analyze_Spiked Calc_SD_Blank Calculate Standard Deviation of Blank Signals (σ_blank) Analyze_Blank->Calc_SD_Blank Cal_Curve Generate Calibration Curve (Determine Slope) Analyze_Spiked->Cal_Curve Calc_LOD Calculate LOD (e.g., 3.3 * σ_blank / slope) Calc_SD_Blank->Calc_LOD Calc_LOQ Calculate LOQ (e.g., 10 * σ_blank / slope) Calc_SD_Blank->Calc_LOQ Cal_Curve->Calc_LOD Cal_Curve->Calc_LOQ

Caption: General experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Internal Standard Calibration Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Add_IS_Cal Add Constant Amount of Internal Standard (IS) to Calibration Standards Analyze_Cal Analyze Calibration Standards (GC-MS or HPLC) Add_IS_Cal->Analyze_Cal Add_IS_Sample Add Constant Amount of Internal Standard (IS) to Unknown Sample Analyze_Sample Analyze Unknown Sample (GC-MS or HPLC) Add_IS_Sample->Analyze_Sample Ratio_Cal Calculate Response Factor: (Analyte Signal / IS Signal) for each standard Analyze_Cal->Ratio_Cal Ratio_Sample Measure (Analyte Signal / IS Signal) in Unknown Sample Analyze_Sample->Ratio_Sample Plot_Curve Plot (Analyte Conc.) vs. (Analyte Signal / IS Signal Ratio) Ratio_Cal->Plot_Curve Determine_Conc Determine Analyte Concentration from Calibration Curve Plot_Curve->Determine_Conc Ratio_Sample->Determine_Conc

Caption: Workflow for quantitative analysis using the internal standard method.

References

A Researcher's Guide to Assessing the Isotopic Enrichment of 2-Iodophenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and related fields, accurate assessment of isotopic enrichment in deuterated compounds is paramount for the reliability of quantitative assays. This guide provides a comparative overview of the primary analytical techniques for determining the isotopic enrichment of 2-Iodophenol-d4, a crucial internal standard in mass spectrometry-based studies. We will explore the performance of 2-Iodophenol-d4 against an alternative deuterated standard, Phenol-d5, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Isotopic Enrichment

The two predominant methods for evaluating the isotopic enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the purity and structural integrity of the labeled compound.[1][2]

Table 1: Comparison of HR-MS and NMR for Isotopic Enrichment Analysis

FeatureHigh-Resolution Mass Spectrometry (HR-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z) of isotopologuesNuclear spin transitions in a magnetic field
Information Provided Isotopic distribution and overall enrichmentPosition-specific deuterium incorporation and structural integrity
Sample Requirement Low (nanogram to picogram level)High (milligram level)
Sensitivity Very highModerate
Quantitative Accuracy High, requires careful calibration and correction for natural isotope abundanceHigh, particularly with a suitable internal standard
Throughput HighLow to moderate
Key Advantage Excellent for determining overall deuteration levelUnambiguous confirmation of deuterium labeling sites

Performance Comparison: 2-Iodophenol-d4 vs. Phenol-d5

The choice of a deuterated internal standard can significantly impact assay performance. Here, we compare 2-Iodophenol-d4 with a common alternative, Phenol-d5.

Table 2: Performance Characteristics of 2-Iodophenol-d4 and Phenol-d5

Parameter2-Iodophenol-d4Phenol-d5
Molecular Weight ( g/mol ) 224.03 (for d4)99.15 (for d5)
Mass Shift from Analyte +4 Da (from 2-Iodophenol)+5 Da (from Phenol)
Chromatographic Behavior Similar to 2-IodophenolSimilar to Phenol
Potential for Isotopic Exchange Low (deuterium on aromatic ring)Low (deuterium on aromatic ring)
Primary Application Internal standard for 2-Iodophenol and related halogenated phenolsInternal standard for Phenol and related non-halogenated phenols
Reported Isotopic Purity Typically >98%Typically >98%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of isotopic enrichment. Below are representative protocols for HR-MS and NMR analysis of 2-Iodophenol-d4.

High-Resolution Mass Spectrometry (HR-MS) Protocol

This protocol outlines the general steps for determining the isotopic enrichment of 2-Iodophenol-d4 using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HR-MS).

  • Sample Preparation: Prepare a stock solution of 2-Iodophenol-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a dilution series for analysis.

  • Chromatographic Separation: Inject the sample into an LC system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Full scan from m/z 100-300.

    • Resolution: >70,000 FWHM.

    • Data Acquisition: Acquire data for both the deuterated standard and its non-deuterated analog.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of 2-Iodophenol (m/z 219.9385) and 2-Iodophenol-d4 (m/z 223.9634) and their isotopologues.

    • Integrate the peak areas of the different isotopologues.

    • Calculate the isotopic enrichment by determining the relative abundance of the d4 species compared to the sum of all isotopologues (d0 to d4), after correcting for the natural abundance of isotopes.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the use of ¹H and ²H NMR to assess the isotopic enrichment and confirm the location of deuterium atoms in 2-Iodophenol-d4.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodophenol-d4 in a deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the residual proton signals in the aromatic region where deuterium incorporation is expected.

    • Compare the integration of these signals to a signal from a non-deuterated position or an internal standard to determine the percentage of non-deuterated species.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals in the aromatic region confirms the incorporation of deuterium.

    • The chemical shifts of the ²H signals will correspond to the positions of deuteration.

  • Data Analysis: Calculate the isotopic enrichment by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the corresponding signals in a spectrum of the non-deuterated 2-Iodophenol.

Visualizing Relevant Workflows

To provide context for the application of 2-Iodophenol-d4, the following diagrams illustrate a relevant biochemical pathway and an experimental workflow.

Enzymatic_Deiodination Enzymatic Deiodination of an Iodinated Phenol cluster_0 Deiodination Pathway 2_Iodophenol 2-Iodophenol Phenol Phenol 2_Iodophenol->Phenol  Deiodination (Removal of Iodine) Deiodinase_Enzyme Deiodinase Enzyme Deiodinase_Enzyme->2_Iodophenol

Caption: Enzymatic deiodination of 2-Iodophenol.

Environmental_Analysis_Workflow Workflow for Environmental Water Sample Analysis Sample_Collection 1. Water Sample Collection Spiking 2. Spiking with 2-Iodophenol-d4 (Internal Standard) Sample_Collection->Spiking Extraction 3. Solid-Phase Extraction (SPE) Spiking->Extraction Elution 4. Elution of Analytes and Internal Standard Extraction->Elution Analysis 5. GC-MS or LC-MS/MS Analysis Elution->Analysis Quantification 6. Quantification of 2-Iodophenol Analysis->Quantification

Caption: Environmental analysis workflow for phenols.[5][6][7][8]

References

A Comparative Study of 2-Iodophenol-d4 and 4-Iodophenol-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the deuterated isotopologues, 2-Iodophenol-d4 and 4-Iodophenol-d4. While direct experimental data for these specific deuterated compounds is limited in publicly available literature, this document compiles the known data for their non-deuterated counterparts and provides expert analysis on the expected spectroscopic shifts upon deuteration. This information is crucial for researchers in drug development, materials science, and synthetic chemistry who utilize isotopic labeling for mechanistic studies, as internal standards, or to alter metabolic pathways.

Physicochemical Properties

The introduction of deuterium in place of protium on the aromatic ring is expected to have a negligible effect on the macroscopic physicochemical properties such as melting point, boiling point, and solubility. The primary difference will be in the molecular weight. The following table summarizes the available data for the non-deuterated analogues and the calculated molecular weight for the d4-labeled compounds.

Property2-Iodophenol2-Iodophenol-d4 (Predicted)4-Iodophenol4-Iodophenol-d4 (Predicted)
CAS Number 533-58-4[1]N/A540-38-5[2]N/A
Molecular Formula C₆H₅IOC₆HD₄IOC₆H₅IOC₆HD₄IO
Molecular Weight 220.01 g/mol [1]224.03 g/mol 220.01 g/mol [2]224.03 g/mol
Appearance Off-white to yellow semi-solid[3] or colorless needle-like crystals[4]Similar to 2-IodophenolWhite to gray to brown powder or crystals[4]Similar to 4-Iodophenol
Melting Point 37-40 °CSimilar to 2-Iodophenol92-94 °C[2]Similar to 4-Iodophenol
Boiling Point 186-187 °C at 160 mmHgSimilar to 2-Iodophenol138 °C at 5 mmHg[2]Similar to 4-Iodophenol
Solubility Slightly soluble in water; soluble in methanol, ethanol, and ether[3][4]Similar to 2-IodophenolSlightly soluble in water; soluble in alcohol and ether[5]Similar to 4-Iodophenol

Spectroscopic Analysis: A Comparative Overview

The most significant differences between the protiated and deuterated compounds will be observed in their spectroscopic data.

Mass Spectrometry

In mass spectrometry, the molecular ion peak for the d4-labeled compounds will be shifted by +4 m/z units compared to their non-deuterated analogues due to the presence of four deuterium atoms.

  • 2-Iodophenol & 4-Iodophenol: The mass spectrum of the non-deuterated compounds shows a molecular ion peak at m/z 220.[6][7]

  • 2-Iodophenol-d4 & 4-Iodophenol-d4 (Predicted): The expected molecular ion peak will be at m/z 224.

Fragmentation patterns are expected to be similar, with characteristic fragments corresponding to the loss of iodine and other moieties.

Infrared (IR) Spectroscopy

The most notable change in the IR spectrum upon deuteration will be the shift of the C-H stretching and bending vibrations to lower wavenumbers.

  • Aromatic C-H Stretch: For the non-deuterated compounds, these vibrations typically appear in the region of 3000-3100 cm⁻¹. In the d4-analogues, the corresponding C-D stretching vibrations are expected to appear at approximately 2200-2300 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring (in the 900-650 cm⁻¹ region), will also shift to lower frequencies for the C-D bends.

The O-H stretching vibration, typically a broad band around 3200-3600 cm⁻¹, should remain unaffected by the deuteration of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectra of the d4-labeled compounds will be significantly simplified. The signals corresponding to the aromatic protons will be absent. A residual, likely very small, signal for the remaining aromatic proton may be observed depending on the isotopic purity. The signal for the hydroxyl proton will still be present, and its chemical shift may be slightly influenced by the change in the electronic environment due to deuteration.

  • 2-Iodophenol: The ¹H NMR spectrum shows a complex multiplet pattern for the aromatic protons.

  • 2-Iodophenol-d4 (Predicted): The aromatic region of the ¹H NMR spectrum will be largely empty, with only the hydroxyl proton signal visible (and any residual protio signals).

  • 4-Iodophenol: The ¹H NMR spectrum typically shows two doublets for the aromatic protons due to the symmetry of the molecule.

  • 4-Iodophenol-d4 (Predicted): Similar to the 2-iodo isomer, the aromatic region will be clear, leaving the hydroxyl proton signal.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectra, the signals for the deuterated carbons will exhibit a triplet multiplicity due to coupling with deuterium (spin I=1). These signals will also be shifted slightly upfield compared to their protiated counterparts. The C-I and C-OH carbons should also show minor shifts.

Experimental Protocols

Synthesis of 2-Iodophenol-d4 and 4-Iodophenol-d4

A general and effective method for the deuteration of phenols is through acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O). This method can be adapted for the synthesis of 2-Iodophenol-d4 and 4-Iodophenol-d4.

Materials:

  • 2-Iodophenol or 4-Iodophenol

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterium chloride (DCl, in D₂O, 35 wt. %)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (anhydrous)

Procedure:

  • In a sealed reaction vial, dissolve 1 mmol of either 2-Iodophenol or 4-Iodophenol in 5 mL of D₂O.

  • Add a catalytic amount of DCl (e.g., 0.1 mL of a 35 wt. % solution in D₂O).

  • Heat the mixture with stirring at a reflux temperature (approximately 100-110 °C) for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by taking small aliquots from the reaction mixture.

  • After cooling to room temperature, the mixture is extracted with anhydrous diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the deuterated product.

  • The isotopic purity can be determined by mass spectrometry and ¹H NMR.

Note: This is a general protocol and may require optimization for yield and isotopic purity.

Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Deuteration Reaction cluster_workup Workup cluster_product Final Product start 2-Iodophenol or 4-Iodophenol dissolve Dissolve in D₂O start->dissolve add_catalyst Add DCl catalyst dissolve->add_catalyst reflux Heat at reflux (24-48h) add_catalyst->reflux extract Extract with Diethyl Ether reflux->extract dry Dry over Na₂SO₄ extract->dry evaporate Remove solvent dry->evaporate product 2-Iodophenol-d4 or 4-Iodophenol-d4 evaporate->product

Caption: Workflow for the synthesis of deuterated iodophenols.

Applications in Research

The primary applications of 2-Iodophenol-d4 and 4-Iodophenol-d4 are in research settings that require isotopic labeling.

  • Internal Standards: Due to their mass shift, these compounds are excellent internal standards for quantitative mass spectrometry-based assays of their non-deuterated counterparts.

  • Mechanistic Studies: Deuterium labeling can be used to probe reaction mechanisms, particularly to determine if a C-H bond is broken in a rate-determining step (Kinetic Isotope Effect).

  • Metabolic Studies: In drug metabolism studies, deuteration can slow down the rate of metabolic processes that involve C-H bond cleavage, which can be useful for improving the pharmacokinetic profile of a drug candidate.

Logical Relationship of Applications

G cluster_applications Key Research Applications Isotopic Labeling Isotopic Labeling Internal Standards (MS) Internal Standards (MS) Isotopic Labeling->Internal Standards (MS) Mechanistic Elucidation (KIE) Mechanistic Elucidation (KIE) Isotopic Labeling->Mechanistic Elucidation (KIE) Metabolic Profiling Metabolic Profiling Isotopic Labeling->Metabolic Profiling

Caption: Applications stemming from isotopic labeling.

References

Safety Operating Guide

Safe Disposal of 2-Iodophenol-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Iodophenol-d4, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Data

2-Iodophenol-d4 should be handled with the same precautions as its non-deuterated analog, 2-Iodophenol. The primary hazards include irritation to the eyes, skin, and respiratory system.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[3] The toxicological properties of this specific deuterated compound have not been fully investigated, warranting a cautious approach.[1]

PropertyDataSource
Appearance White to yellow crystalline powder/crystals.[1][4][1][4]
CAS Number 533-58-4 (for 2-Iodophenol)[1][2][4]
Melting Point 37 - 43 °C (98.6 - 109.4 °F)[4][5]
Boiling Point 186 - 187 °C at 213 hPa[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3]
EU Risk Phrases R 36/37/38: Irritating to eyes, respiratory system and skin.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of 2-Iodophenol-d4 is managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety glasses or chemical goggles.[2][3]

  • Lab Coat: To protect from skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to keep airborne concentrations low.[1][4] If ventilation is inadequate, a respirator may be required.[2]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Identify Waste Type: Determine if the waste is solid 2-Iodophenol-d4, a solution, or contaminated labware (e.g., pipette tips, gloves, paper towels).

  • Select Appropriate Container:

    • Solid Waste: Collect in a designated, leak-tight, and clearly labeled hazardous waste container.[4][8] This can be a pail lined with a plastic bag.[9]

    • Liquid Waste (Solutions): Collect in a sealed, shatter-proof bottle, segregated as halogenated organic waste.[8][10] Do not mix with non-halogenated solvents.[10]

    • Contaminated Sharps: Dispose of in a designated sharps container.[6]

  • Incompatible Materials: Do not mix 2-Iodophenol-d4 waste with strong oxidizing agents, acids, or bases.[2][11] Do not mix with bleach, as this can create toxic fumes.[12]

Step 3: Labeling and Storage

Accurate labeling and safe storage are required for regulatory compliance.

  • Labeling: Affix a completed hazardous waste label to the container.[9] Clearly write the full chemical name, "2-Iodophenol-d4," and list all constituents and their approximate concentrations. Do not use acronyms.[9]

  • Storage:

    • Store waste containers in a cool, dry, well-ventilated area away from incompatible substances.[1]

    • Keep containers tightly closed when not in use.[1][6]

    • Use secondary containment for all liquid waste to prevent spills.[9]

    • Do not allow waste to accumulate. Schedule regular pickups with your institution's Environmental Health and Safety (EHS) department.[9]

Step 4: Arranging for Disposal
  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.[9]

  • Final Disposal Method: The waste will likely be handled by a licensed hazardous waste disposal facility.[7] The ultimate disposal method for halogenated phenolic compounds is typically high-temperature incineration.[10][13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Iodophenol-d4 waste.

G Figure 1. Disposal Workflow for 2-Iodophenol-d4 start Generate 2-Iodophenol-d4 Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Form ppe->identify solid Solid Waste (Pure compound, contaminated items) identify->solid Solid or Contaminated Labware liquid Liquid Waste (Solutions) identify->liquid Aqueous or Solvent Solution collect_solid Collect in Lined, Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Sealed, Labeled Halogenated Solvent Bottle liquid->collect_liquid storage Store in Designated Hazardous Waste Area (Cool, Dry, Ventilated) collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal via Licensed Facility (Incineration) pickup->disposal

Caption: Disposal Workflow for 2-Iodophenol-d4.

Emergency Procedures for Spills

In the event of a spill, prioritize safety and follow these steps.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Control Ignition Sources: If the material is near a flammable solvent, turn off any ignition sources.[11]

  • Contain Spill: Use an absorbent material like vermiculite, dry sand, or earth to contain the spill.[8][13]

  • Clean Up:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[2][4] Avoid creating dust.[4]

    • For liquid spills, after absorbing, collect the material and place it in a closed, labeled container.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[11]

  • Report: Report the spill to your supervisor and institution's EHS department.[11]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.